molecular formula C6H8N2O2 B13496087 2-(2-Hydroxyethyl)pyrimidin-4-ol

2-(2-Hydroxyethyl)pyrimidin-4-ol

Katalognummer: B13496087
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: XRWOCQVBBKLUAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Hydroxyethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxyethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

2-(2-hydroxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1,3,9H,2,4H2,(H,7,8,10)

InChI-Schlüssel

XRWOCQVBBKLUAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(NC1=O)CCO

Herkunft des Produkts

United States
Foundational & Exploratory

2-(2-Hydroxyethyl)pyrimidin-4-ol structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2-(2-Hydroxyethyl)pyrimidin-4-ol Scaffold: Structural Dynamics, Synthesis, and Drug Development Applications

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as foundational pharmacophores due to their ubiquitous presence in biological systems and their ability to engage in highly specific hydrogen-bonding networks. 2-(2-Hydroxyethyl)pyrimidin-4-ol (often existing as its tautomer, 2-(2-hydroxyethyl)pyrimidin-4(1H)-one) is a highly versatile, bifunctional building block. Featuring a rigid heterocyclic core paired with a flexible, hydrophilic hydroxyethyl vector, this compound is increasingly relevant in the synthesis of kinase inhibitors, antiviral agents, and novel antimalarials targeting pyrimidine biosynthesis pathways.

This whitepaper provides an authoritative, self-validating guide to the structural properties, de novo synthesis, and pharmacological utility of the 2-(2-hydroxyethyl)pyrimidin-4-ol scaffold.

Structural Dynamics and Physicochemical Profile

Understanding the physical chemistry of 2-(2-hydroxyethyl)pyrimidin-4-ol is critical for predicting its behavior during synthesis and target binding. The defining feature of 4-hydroxypyrimidines is their pronounced lactam-lactim tautomerism [1][2].

While conventionally drawn as a "pyrimidin-4-ol" (the lactim form with an aromatic ring and a C4-OH), thermodynamic equilibria in polar solvents and the solid state heavily favor the "pyrimidin-4(1H)-one" (the lactam form). This shift fundamentally alters the molecule's hydrogen-bonding profile, transitioning the C4 position from a hydrogen bond donor to a strong acceptor, and localizing a hydrogen bond donor at the N1 position.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural & Pharmacological Implication
Chemical Formula C6H8N2O2Low molecular weight fragment suitable for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 140.14 g/mol Yields high Ligand Efficiency (LE) when bound to target pockets.
Tautomeric Bias Pyrimidin-4(1H)-oneDictates the orientation of the scaffold within kinase hinge regions or DHODH active sites[1].
H-Bond Donors 2N1-H (in lactam form) and the terminal C2-alkyl-OH.
H-Bond Acceptors 4N3, C4=O (lactam form), and the C2-alkyl-O.
Predicted LogP < 0Highly hydrophilic; typically requires lipophilic capping at the hydroxyl group for oral bioavailability.

De Novo Synthesis: Mechanistic Protocol & Causality

The most robust and scalable method for constructing 2-substituted 4-hydroxypyrimidines is the base-catalyzed condensation of an amidine with a β -keto ester or an equivalent electrophilic C3-fragment (such as an alkoxyacrylate)[3][4]. To yield the specific 2-(2-hydroxyethyl) substitution, the synthesis utilizes 3-hydroxypropanamidine as the nucleophilic precursor.

Experimental Workflow: Condensation of 3-Hydroxypropanamidine with Ethyl 3-ethoxyacrylate
  • Expertise & Causality : The reaction relies on the differential electrophilicity of the acrylate. The amidine nitrogen first attacks the highly electrophilic β -carbon of the acrylate (Michael-type addition), followed by the expulsion of the ethoxy group. Subsequent heating drives the intramolecular lactamization, expelling ethanol to form the thermodynamically stable aromatic/tautomeric pyrimidine ring[3].

Step-by-Step Protocol:

  • Liberation of the Free Base: Suspend 3-hydroxypropanamidine hydrochloride (1.0 eq) in anhydrous absolute ethanol under an inert nitrogen atmosphere. Add sodium ethoxide (NaOEt, 1.05 eq) in ethanol dropwise at room temperature.

    • Causality: The hydrochloride salt is unreactive. NaOEt deprotonates the amidine to generate the highly nucleophilic free base. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the ester reagent in the next step.

  • Electrophilic Addition: Cool the suspension to 0°C. Add ethyl 3-ethoxyacrylate (1.0 eq) dropwise over 30 minutes.

    • Causality: Controlling the temperature mitigates the exothermic nature of the initial intermolecular nucleophilic attack, preventing the formation of polymeric byproducts.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6 hours.

    • Causality: The thermal energy is required to overcome the activation barrier for the intramolecular cyclization (lactamization) and drive the equilibrium forward by evaporating the ethanol byproduct[4].

  • Self-Validating In-Process Control: After 4 hours, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol validates itself when the UV trace (254 nm) shows the emergence of a strong pyrimidine chromophore, and the MS confirms the mass shift from the acyclic intermediate to the cyclized product ( [M+H]+=141.1 ).

  • Isolation: Cool the mixture, filter out the precipitated sodium chloride, and concentrate the filtrate in vacuo. Recrystallize the crude residue from a mixture of ethanol and ethyl acetate to yield the pure 2-(2-hydroxyethyl)pyrimidin-4-ol.

Synthesis A 3-Hydroxypropanamidine (Nucleophile) C Base-Catalyzed Condensation (NaOEt / EtOH, Reflux) A->C B Ethyl 3-ethoxyacrylate (Electrophile) B->C D Intermolecular Addition & Ethoxy Elimination C->D Nucleophilic Attack E Intramolecular Cyclization (Lactamization) D->E -EtOH F 2-(2-Hydroxyethyl)pyrimidin-4-ol (Target Scaffold) E->F Tautomeric Equilibration

Synthesis workflow of 2-(2-hydroxyethyl)pyrimidin-4-ol via amidine condensation.

Pharmacological Applications: Targeting Pyrimidine Biosynthesis

The 2-(2-hydroxyethyl)pyrimidin-4-ol scaffold is highly prized in the development of antimicrobial and antimalarial agents. Recent breakthroughs in antimalarial drug discovery have highlighted 3-hydroxypropanamidines as a potent new class of orally active agents targeting Plasmodium falciparum[5].

By cyclizing the 3-hydroxypropanamidine pharmacophore into a rigid pyrimidine core, medicinal chemists can create highly selective inhibitors of Dihydroorotate Dehydrogenase (DHODH) [6]. DHODH is a mitochondrial enzyme essential for the de novo biosynthesis of pyrimidines. Because Plasmodium parasites lack pyrimidine salvage pathways, they are entirely dependent on de novo synthesis.

When a derivative of 2-(2-hydroxyethyl)pyrimidin-4-ol binds to the ubiquinone-binding site of P. falciparum DHODH, it halts the production of uridine monophosphate (UMP), rapidly starving the parasite of the nucleic acid precursors required for DNA and RNA synthesis, leading to parasite death[6].

Pathway A 2-(2-Hydroxyethyl)pyrimidin-4-ol Derivatives B Plasmodium falciparum DHODH Enzyme A->B Competitive Binding C Inhibition of de novo Pyrimidine Biosynthesis B->C Enzymatic Blockade D Depletion of UMP & Nucleic Acid Precursors C->D E Parasite Death (Antimalarial Efficacy) D->E

Mechanism of action for pyrimidine-based DHODH inhibitors in P. falciparum.

Analytical Validation Framework

To ensure the trustworthiness of the synthesized scaffold before downstream API functionalization, the following analytical signatures must be confirmed:

  • 1 H NMR (DMSO- d6​ ): The tautomeric nature of the core will result in a broad singlet around δ 11.5–12.5 ppm, corresponding to the N1-H (lactam form). The pyrimidine ring protons will appear as two distinct doublets (or a singlet and a doublet depending on substitution) in the aromatic region ( δ 7.8 and 6.2 ppm for C6 and C5, respectively). The hydroxyethyl side chain will display two triplets around δ 3.6 and 2.7 ppm, with the terminal -OH appearing as a broad exchangeable triplet near δ 4.6 ppm.

  • FT-IR Spectroscopy: A strong absorption band at approximately 1650–1670 cm −1 is the hallmark of the C=O stretch, definitively proving that the molecule exists predominantly in the pyrimidin-4(1H)-one tautomeric state in the solid phase[1].

References

  • Pyrimidone - Wikipedia. wikipedia.org. Available at:[Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. google.com.
  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • Using experimental evolution to elucidate the genomic drivers of antimicrobial resistance in eukaryotic pathogens - UC San Diego. escholarship.org. Available at:[Link]

  • Acetic Acid And Its Derivatives (chemical Industries) [PDF] [2k58pab77t60] - VDOC.PUB. vdoc.pub. Available at:[Link]

Sources

Comprehensive Chemical Characterization of 2-(2-Hydroxyethyl)pyrimidin-4-ol: Tautomeric Dynamics, Spectral Signatures, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Paradigm: Beyond Static Structures

In the realm of drug development and heterocyclic chemistry, pyrimidine derivatives serve as foundational pharmacophores. However, characterizing molecules like 2-(2-hydroxyethyl)pyrimidin-4-ol (Chemical Formula: C₆H₈N₂O₂, Exact Mass: 140.0586) requires moving beyond static structural assumptions. This compound features a highly dynamic pyrimidine core coupled with a flexible, hydrogen-bond-donating hydroxyethyl appendage.

As a Senior Application Scientist, I approach the characterization of this molecule as a dynamic system analysis. The primary analytical challenge lies in its tautomeric equilibrium . The molecule exists in a solvent- and state-dependent equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one (keto) form. Failing to account for this fluidity leads to misassigned NMR spectra, unpredictable chromatographic behavior, and flawed supramolecular design.

This whitepaper provides an authoritative, self-validating guide to synthesizing, isolating, and rigorously characterizing 2-(2-hydroxyethyl)pyrimidin-4-ol, grounded in established spectroscopic principles.

Tautomeric Dynamics and Solvent Causality

The structural reality of 2-(2-hydroxyethyl)pyrimidin-4-ol is dictated by its environment. In non-polar environments (e.g., chloroform, solid-state), pyrimidin-4-ols often form robust intermolecular hydrogen-bonded dimers via Donor-Acceptor-Donor-Acceptor (DADA) arrays . This dimerization broadens NMR signals and complicates structural elucidation.

Conversely, in highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, these intermolecular dimers are disrupted. The solvent stabilizes the more polar pyrimidin-4(1H)-one tautomer. Consequently, analytical workflows must intentionally manipulate the solvent environment to force the molecule into a single, observable state (the monomeric keto form) to ensure high-resolution spectral acquisition.

AnalyticalWorkflow Synthesis 1. Synthesis & Isolation 2-(2-Hydroxyethyl)pyrimidin-4-ol SamplePrep 2. Sample Preparation (DMSO-d6 for Monomerization) Synthesis->SamplePrep MS 4. Mass Spectrometry (ESI-MS / EI-MS) Synthesis->MS NMR 3. NMR Spectroscopy (1H, 13C, HSQC, HMBC) SamplePrep->NMR Data 5. Tautomer & Structural Validation NMR->Data MS->Data

Fig 1. Analytical workflow for the structural and tautomeric characterization of pyrimidines.

Self-Validating Synthetic Protocol

To characterize the molecule, we must first synthesize it with high fidelity. The following protocol describes the condensation of a functionalized amidine with a 1,3-dielectrophile. Every step includes a mechanistic rationale and an in-process validation checkpoint to ensure systemic integrity.

Protocol: Synthesis of 2-(2-Hydroxyethyl)pyrimidin-4-ol

Reagents Required:

  • 3-Hydroxypropanamidine hydrochloride (10.0 mmol)

  • Ethyl 3-ethoxyacrylate (10.0 mmol)

  • Sodium methoxide (0.5 M in Methanol, 10.5 mmol)

  • Anhydrous Methanol (20 mL)

Step-by-Step Methodology:

  • Amidine Free-Base Generation: Suspend 3-hydroxypropanamidine hydrochloride in anhydrous methanol (20 mL) under an inert nitrogen atmosphere. Cool the suspension to 0 °C. Dropwise, add sodium methoxide.

    • Causality: The base neutralizes the hydrochloride salt, generating the nucleophilic free amidine. The 0 °C temperature prevents premature degradation of the highly reactive free amidine.

    • Validation Checkpoint: The suspension should clarify as the free base dissolves, followed by the precipitation of finely divided NaCl.

  • Electrophilic Addition: Slowly add ethyl 3-ethoxyacrylate (10.0 mmol) to the chilled mixture over 10 minutes.

  • Cyclization and Aromatization: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

    • Causality: While the initial nucleophilic attack of the amidine onto the acrylate occurs at room temperature, thermal energy is required to overcome the activation barrier for the intramolecular ring closure and the subsequent elimination of ethanol to achieve aromaticity.

    • Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1) should show the consumption of the starting materials and the appearance of a new, UV-active spot (λ = 254 nm).

  • Workup and Precipitation: Cool the mixture to ambient temperature. Carefully adjust the pH to 6.0 using 1M HCl.

    • Causality: Neutralizing the mixture ensures the pyrimidinone is fully protonated. Because the keto tautomer is neutral at pH 6, its solubility in the methanolic/aqueous matrix drops, driving precipitation.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and evaporate to yield the crude product. Recrystallize from ethanol/water to obtain the pure compound.

Spectroscopic Fingerprinting & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

To avoid the line-broadening effects of DADA hydrogen bonding, NMR characterization must be performed in DMSO-d₆. In this solvent, the molecule predominantly adopts the 4(1H)-pyrimidinone tautomer. The presence of a highly deshielded proton signal at ~12.10 ppm is the definitive marker of the N-H proton in the keto form.

Table 1: Summarized ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Mechanistic Assignment Notes
N1-H 12.10br s-Broad due to solvent exchange; confirms 4(1H)-one tautomer.
C2 --162.5Quaternary; highly deshielded by adjacent N atoms and alkyl group.
C4 --166.2Carbonyl carbon (keto tautomer signature).
C5 6.25d (J = 6.5)111.4Aromatic CH; shielded by the electron-donating effect of the adjacent nitrogen/carbonyl system.
C6 7.85d (J = 6.5)154.1Aromatic CH; heavily deshielded by the adjacent N1 atom.
C1' (CH₂) 2.75t (J = 6.8)38.5Aliphatic CH₂; benzylic-like position adjacent to the pyrimidine C2.
C2' (CH₂) 3.70q (J = 6.8)59.2Aliphatic CH₂; adjacent to the hydroxyl group. Collapses to a triplet upon D₂O exchange.
O-H 4.65t (J = 5.5)-Hydroxyl proton; couples with C2' CH₂. Disappears upon D₂O addition.
Mass Spectrometry (ESI-MS) and Fragmentation Logic

Mass spectrometry provides orthogonal validation of the molecular structure. Substituted pyrimidines exhibit highly predictable fragmentation cascades under Collision-Induced Dissociation (CID) .

For 2-(2-hydroxyethyl)pyrimidin-4-ol, the protonated molecular ion [M+H]+ appears at m/z 141. The fragmentation is initiated by the side chain, followed by the catastrophic cleavage of the pyrimidine ring .

  • Side-Chain Cleavage: The molecule readily loses water (-18 Da) from the hydroxyethyl group to yield an ion at m/z 123. Alternatively, it can undergo a McLafferty-type rearrangement, losing the entire side chain as ethylene (-28 Da) to yield m/z 113.

  • Ring Cleavage: The pyrimidin-4-one core characteristically fragments via a retro-Diels-Alder-like mechanism, expelling isocyanic acid (HNCO, -43 Da).

FragmentationPathway M [M+H]+ m/z 141 F1 Loss of H2O m/z 123 M->F1 - H2O (-18 Da) F2 Loss of C2H4 (McLafferty) m/z 113 M->F2 - C2H4 (-28 Da) F3 Ring Cleavage (-HNCO) m/z 80 F1->F3 - HNCO (-43 Da) F4 Ring Cleavage (-HNCO) m/z 70 F2->F4 - HNCO (-43 Da)

Fig 2. Primary ESI-MS collision-induced dissociation (CID) fragmentation pathways.

Table 2: Quantitative Mass Spectrometry Fragmentation Summary

Fragment Ionm/zNeutral LossMechanistic Origin
[M+H]⁺ 141NoneProtonated molecular ion.
[M+H - H₂O]⁺ 12318 Da (H₂O)Dehydration of the 2-hydroxyethyl side chain.
[M+H - C₂H₄]⁺ 11328 Da (C₂H₄)McLafferty-type rearrangement at the C2-alkyl position.
[M+H - H₂O - HNCO]⁺ 8043 Da (HNCO)Ring cleavage of the pyrimidinone core post-dehydration.
[M+H - C₂H₄ - HNCO]⁺ 7043 Da (HNCO)Ring cleavage of the pyrimidinone core post-alkene loss.

Conclusion

The rigorous characterization of 2-(2-hydroxyethyl)pyrimidin-4-ol requires a deep understanding of its physical chemistry. By recognizing the causality between solvent polarity and tautomeric state, researchers can optimize their NMR acquisition strategies (favoring DMSO-d₆ to isolate the 4(1H)-pyrimidinone form). Furthermore, mapping the ESI-MS fragmentation pathways provides an irrefutable, self-validating fingerprint of the molecule's connectivity. Adhering to these principles ensures high scientific integrity in downstream drug development and materials science applications.

References

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications (via ResearchGate). Available at: [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at:[Link]

The Pyrimidine Scaffold: A Technical Guide to Bioactive Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter libraries saturated with diverse heterocyclic cores. Yet, the pyrimidine scaffold remains uniquely privileged. Because the pyrimidine nucleus is a fundamental component of human DNA and RNA, it serves as an ideal biomimetic backbone for therapeutic agents (1)[1]. This whitepaper explores the mechanistic causality behind pyrimidine bioactivity, details quantitative structure-activity relationship (QSAR) profiles, and provides self-validating experimental workflows for screening these critical compounds.

Mechanistic Rationale: Why Pyrimidine?

The pharmacological versatility of pyrimidine derivatives stems from their structural geometry and electronic distribution. The planar, six-membered diazine ring (C4H4N2) features two nitrogen atoms that act as potent hydrogen-bond acceptors.

In drug design, causality is everything. We do not select pyrimidines arbitrarily; we select them because their hydrogen-bonding capabilities and planar structure allow them to perfectly mimic and compete with adenosine triphosphate (ATP) for binding in the highly conserved catalytic pockets of kinases (2)[2]. By substituting the core ring at the 2-, 4-, or 6-positions, medicinal chemists can precisely tune the molecule's lipophilicity and target specificity, driving applications from oncology to infectious diseases.

Core Biological Activities

Oncology: ATP-Competitive Kinase Inhibition

Dysregulated kinase activity is a hallmark of oncogenesis. Pyrimidine derivatives, particularly fused systems like pyrido[2,3-d]pyrimidines, have demonstrated profound inhibitory effects against tyrosine kinases (TKs), PI3K, and cyclin-dependent kinases (CDK4/6) (3)[3].

For instance, the c-Src kinase, a critical driver in tumor metastasis, is effectively inhibited by fused pyrimidine ring systems. Molecular docking reveals that these derivatives establish critical hydrogen bonds with amino acid residues like Thr341 and Gln278 in the Src binding pocket, achieving binding energies as low as -13.0 kcal/mol (4)[4].

Pathway ATP Endogenous ATP Kinase Target Kinase (e.g., EGFR, CDK4/6) ATP->Kinase Binds Catalytic Pocket Pyrimidine Pyrimidine Inhibitor Pyrimidine->Kinase Competitive Binding Substrate Downstream Substrate Pyrimidine->Substrate Blocks Phosphorylation Kinase->Substrate Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Restored Regulation Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Oncogenic Activation

Mechanism of ATP-competitive kinase inhibition by bioactive pyrimidine derivatives.

Antimicrobial & Anti-MRSA Activity

Beyond oncology, pyrimidine nucleosides act as powerful antimicrobial agents. Upon phosphorylation by bacterial phosphokinases, they generate triphosphate metabolites that incorporate into bacterial DNA, acting as chain terminators to block DNA elongation (5)[5]. Furthermore, pyridine and pyrimidine derivatives have emerged as excellent hits for developing novel target-based therapies against Methicillin-resistant Staphylococcus aureus (MRSA) (6)[6].

Quantitative Structure-Activity Relationship (QSAR) Profiles

To contextualize the potency of these scaffolds, I have summarized key quantitative data from recent literature into a comparative matrix.

Compound Class / DerivativePrimary TargetObserved Efficacy (IC50 / MIC)Biological OutcomeRef.
Pyrido[2,3-d]pyrimidine (PD180970) p210Bcr-Abl Tyrosine KinaseIC50 = 170 nMInhibition of target phosphorylation[3]
Pyrido[2,3-d]pyrimidine (Cmpd 65) CDK6IC50 = 115.38 nM1.9-fold increase in apoptosis via Caspase-3[3]
Pyrimidine-triazole hybrids EGFR / BRAFLow nanomolarDual antiproliferative & anti-migratory effects[2]
Pyrimidine nucleoside (Cmpd 49) Bacterial DNA PolymeraseMIC against E. coliDNA chain termination in Gram-negative bacteria[5]
Fused Pyrimidine (Derivative 2) c-Src KinaseBinding: -13.0 kcal/molCompetitive inhibition of Src activation[4]

Self-Validating Experimental Workflows

A common pitfall in early-stage drug discovery is reliance on single-dimensional assays. Heterocyclic compounds often exhibit auto-fluorescence or act as pan-assay interference compounds (PAINS). To counter this, I mandate a self-validating workflow combining biophysical target engagement with orthogonal phenotypic validation.

Workflow Synth 1. Synthesis Pyrimidine Hybrids Biochem 2. Target Assay TR-FRET Kinase IC50 Synth->Biochem Cell 3. Phenotypic Annexin V Flow Cytometry Biochem->Cell ADMET 4. ADMET In Vitro Microsomes Cell->ADMET Lead 5. Optimization SAR Development ADMET->Lead Lead->Synth SAR Feedback Loop

Self-validating experimental workflow for screening pyrimidine-based therapeutics.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: We utilize TR-FRET rather than standard colorimetric assays because the time-resolved nature of the lanthanide fluorophore eliminates background auto-fluorescence—a notorious issue with highly conjugated pyrimidine systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dilute the pyrimidine derivative in 100% DMSO to 100X the final desired concentration, then dilute to 4X in Kinase Buffer.

  • Enzyme/Substrate Mix: Incubate 2.5 µL of the 4X compound with 2.5 µL of 4X Kinase (e.g., CDK6) in a 384-well low-volume plate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. The ATP concentration should be at the enzyme's predetermined Km​ to ensure competitive inhibition can be accurately measured.

  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and the Europium-labeled anti-phospho antibody.

  • Readout: Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation Checkpoint: Include a known reference inhibitor (e.g., Palbociclib for CDK6) as a positive control. If the reference IC50 shifts by >3-fold from historical data, the assay is invalid.

Protocol: Multiparametric Apoptosis Validation via Flow Cytometry

Causality & Rationale: While MTT assays measure metabolic activity, they do not confirm cell death (compounds might simply induce cytostasis or mitochondrial uncoupling). We use Annexin V/Propidium Iodide (PI) staining to conclusively validate that the pyrimidine-induced drop in viability is driven by true apoptosis (3)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or PC-3) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the pyrimidine derivative at IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both the media (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation Checkpoint: The presence of a distinct early apoptotic population (Annexin V positive / PI negative) confirms that the compound initiates programmed cell death rather than non-specific necrosis.

Conclusion

The pyrimidine scaffold is not merely a structural placeholder; it is a highly tunable, biomimetic core that directly interfaces with the fundamental machinery of cellular proliferation and survival. By leveraging rational design and implementing orthogonal, self-validating screening workflows, researchers can continue to unlock the vast therapeutic potential of pyrimidine derivatives in both oncology and infectious disease.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . Bentham Science Publishers / PubMed. 1

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives . Oriental Journal of Chemistry. 2

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase . PubMed / NIH. 4

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents . RSC Publishing. 3

  • Pyrimidine nucleoside: inspiration for novel antimicrobial agent . Frontiers. 5

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents . Bentham Direct. 6

Sources

De Novo Pyrimidine Synthesis: A Technical Guide to a Core Metabolic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the de novo pyrimidine synthesis pathway, a fundamental process for life, essential for the creation of the building blocks of DNA and RNA. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical reactions, intricate regulatory networks, and the clinical significance of this pathway. Furthermore, it offers practical experimental protocols for studying this vital metabolic route.

Introduction: The Central Role of Pyrimidines

Pyrimidines, including cytosine, thymine, and uracil, are heterocyclic aromatic organic compounds that are fundamental to all life forms. As constituents of nucleic acids (DNA and RNA), they are indispensable for genetic information storage and transfer.[1][] Beyond this central role, pyrimidine derivatives are also crucial for the synthesis of phospholipids, glycoproteins, and glycogen.[3] Cells can acquire pyrimidines through two main routes: a salvage pathway that recycles pre-existing pyrimidines, and the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors.[1][4] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and often rely heavily on the de novo pathway, making it a prime target for therapeutic intervention.[][5]

The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Mechanistic Overview

The de novo synthesis of pyrimidines is a six-step enzymatic process that converts simple molecules into the foundational pyrimidine nucleotide, uridine monophosphate (UMP).[1][4] The initial three steps are catalyzed by a single multifunctional protein in eukaryotes called CAD, while the final two steps are carried out by another bifunctional enzyme, UMP synthase (UMPS).[6]

The Six Core Reactions:
  • Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate. This irreversible and rate-limiting step is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , a domain of the CAD protein.[1][][7]

  • Carbamoyl Aspartate Formation: The newly synthesized carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate. This reaction is catalyzed by Aspartate Transcarbamoylase (ATCase) , the second enzymatic activity of the CAD protein.[6][8]

  • Ring Closure to Dihydroorotate: The third enzymatic function of CAD, Dihydroorotase (DHOase) , catalyzes the intramolecular cyclization of carbamoyl aspartate to form dihydroorotate, closing the pyrimidine ring.[6][8]

  • Oxidation to Orotate: Dihydroorotate is then transported into the mitochondria, where it is oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH) . This is the only mitochondrial step in the pathway and is linked to the electron transport chain.[6][9]

  • Formation of Orotidine 5'-Monophosphate (OMP): Orotate returns to the cytoplasm and is converted to orotidine 5'-monophosphate (OMP) by Orotate Phosphoribosyltransferase (OPRT) , the first activity of the bifunctional enzyme UMPS. This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[][4]

  • Decarboxylation to Uridine 5'-Monophosphate (UMP): In the final step, OMP Decarboxylase (ODCase) , the second enzymatic function of UMPS, catalyzes the decarboxylation of OMP to yield uridine 5'-monophosphate (UMP), the first pyrimidine nucleotide of the pathway.[1][][4]

From UMP, a series of subsequent enzymatic reactions produce other pyrimidine nucleotides, such as UTP, CTP, and the deoxyribonucleotides required for DNA synthesis.[1][7]

De_Novo_Pyrimidine_Synthesis Figure 1: De Novo Pyrimidine Synthesis Pathway sub1 Glutamine + HCO3- + 2 ATP prod1 Carbamoyl Phosphate sub1->prod1 2 ADP + Pi + Glutamate enz1 CPSII (CAD) prod2 Carbamoyl Aspartate prod1->prod2 Pi enz2 ATCase (CAD) sub2 Aspartate sub2->prod2 prod3 Dihydroorotate prod2->prod3 H2O enz3 DHOase (CAD) prod4 Orotate prod3->prod4 NAD+ -> NADH + H+ enz4 DHODH prod5 Orotidine 5'-Monophosphate (OMP) prod4->prod5 PPi enz5 OPRT (UMPS) sub3 PRPP sub3->prod5 prod6 Uridine 5'-Monophosphate (UMP) prod5->prod6 CO2 enz6 ODCase (UMPS)

Caption: The de novo pyrimidine synthesis pathway.

Regulation of De Novo Pyrimidine Synthesis: A Multi-layered Control System

To maintain cellular homeostasis and respond to metabolic demands, the de novo pyrimidine synthesis pathway is tightly regulated at multiple levels.

Allosteric Regulation

The primary control point of the pathway in animals is the first enzyme, CPSII.[6] It is allosterically inhibited by the end-product UTP, providing a classic example of feedback inhibition.[1] Conversely, CPSII is allosterically activated by PRPP, which signals the availability of a key substrate for nucleotide synthesis.[6]

Transcriptional Regulation

The expression of the genes encoding the enzymes of the de novo pathway is also regulated. For instance, the transcription factor Myc can upregulate the expression of CAD, linking cell proliferation signals to nucleotide biosynthesis.[3] During the S-phase of the cell cycle, when DNA replication occurs, there is an increased expression of enzymes like CPSII and UMPS to meet the heightened demand for pyrimidine nucleotides.[1]

Post-Translational Modifications

Post-translational modifications, such as phosphorylation, play a crucial role in modulating the activity of key enzymes. The CAD protein, for example, is a target for several kinases, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK).[3] Phosphorylation by these kinases can alter the allosteric properties of CPSII, making it more or less sensitive to inhibition by UTP.[3] Other modifications like ubiquitination and acetylation also contribute to the regulation of this pathway.[10]

Clinical Relevance and Therapeutic Targeting

The central role of de novo pyrimidine synthesis in cell proliferation makes it a significant area of interest in medicine, both in the context of inherited metabolic disorders and as a target for drug development.

Inborn Errors of Metabolism

Defects in the enzymes of this pathway can lead to rare genetic disorders. A well-known example is orotic aciduria , which results from a deficiency in the UMPS enzyme.[4] This leads to the accumulation and excretion of orotic acid in the urine, and is associated with megaloblastic anemia and developmental delays.

Drug Development

The high demand for pyrimidines in rapidly dividing cells has made the de novo synthesis pathway an attractive target for the development of anticancer and immunosuppressive drugs.[11]

Target EnzymeInhibitor(s)Mechanism of Action & Clinical Application
CPSII (CAD) PALA (N-(phosphonacetyl)-L-aspartate)A transition-state analog that inhibits ATCase activity. Investigated as an anticancer agent.[5]
DHODH Leflunomide, Teriflunomide, BrequinarInhibit the oxidation of dihydroorotate. Leflunomide and its active metabolite teriflunomide are used to treat autoimmune diseases like rheumatoid arthritis. Brequinar has been studied as an anticancer agent.[4][12][13]
Thymidylate Synthase 5-Fluorouracil (5-FU), CapecitabineThese are not direct inhibitors of the de novo pathway to UMP, but target the subsequent synthesis of thymidylate (dTMP) from dUMP. They are widely used as chemotherapeutic agents.[7]

The development of novel, highly specific inhibitors of the enzymes in this pathway remains an active area of research for the treatment of various diseases.[14][15][16]

Experimental Protocols: Assaying Dihydroorotate Dehydrogenase (DHODH) Activity

The following protocol provides a method for determining the in vitro activity of DHODH using a colorimetric assay. This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[17]

Materials and Reagents
  • Purified recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (Substrate)

  • Decylubiquinone (Cofactor)

  • 2,6-dichloroindophenol (DCIP) (Colorimetric indicator)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Experimental Workflow

DHODH_Assay_Workflow Figure 2: DHODH Activity Assay Workflow step1 1. Prepare Reagent Dilutions - Serially dilute DHODH enzyme. - Prepare inhibitor dilutions (if testing). step2 2. Plate Setup - Add assay buffer, DHODH, and inhibitor to wells of a 96-well plate. step1->step2 step3 3. Pre-incubation - Incubate the plate for 30 minutes at room temperature. step2->step3 step4 4. Initiate Reaction - Add substrate mix (Dihydroorotate, Decylubiquinone, DCIP) to all wells. step3->step4 step5 5. Kinetic Measurement - Immediately measure the decrease in absorbance at 600 nm over time. step4->step5 step6 6. Data Analysis - Calculate the reaction rate (Vmax). - Determine % inhibition for each inhibitor concentration. - Plot a dose-response curve and calculate the IC50. step5->step6

Caption: A step-by-step workflow for the DHODH activity assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of dihydroorotate in the assay buffer.

    • Prepare a stock solution of decylubiquinone in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of DCIP in the assay buffer.

    • Prepare serial dilutions of the purified DHODH enzyme in the assay buffer.

    • If testing inhibitors, prepare serial dilutions of the compound in the assay buffer.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 40 µL of the diluted DHODH enzyme solution.

    • For inhibitor studies, add 10 µL of the inhibitor dilution to the corresponding wells. For control wells, add 10 µL of the assay buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing dihydroorotate, decylubiquinone, and DCIP in the assay buffer.

    • Add 50 µL of the substrate mix to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (Vmax) from the linear portion of the kinetic curve.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol provides a robust and reproducible method for assessing DHODH activity and for screening potential inhibitors, which is a critical step in the drug discovery process.

Conclusion

The de novo pyrimidine synthesis pathway is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis and other vital cellular processes. Its intricate regulation and critical role in cell proliferation have made it a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of the biochemical mechanisms, regulatory networks, and methods for studying this pathway is indispensable for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism and develop novel therapies for a range of human diseases.

References

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  • Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]

  • Sci-Hub. (n.d.). A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate. Retrieved from [Link]

  • Pixorize. (n.d.). De Novo Pyrimidine Synthesis Mnemonic for USMLE. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Graves, L. M., Guy, H. I., & Kozlowski, P. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences, 59(11), 1836-1847. Retrieved from [Link]

  • Tsuboi, T., et al. (2023). A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. Sensors, 23(5), 2507. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Active Dihydroorotate Dehydrogenase (DHODH). Retrieved from [Link]

  • Schröder, M., Giermann, N., & Zrenner, R. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology, 138(4), 1926–1938. Retrieved from [Link]

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  • ResearchGate. (2023, February 11). (PDF) A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. Retrieved from [Link]

  • Jones, M. E. (1980). Pyrimidine nucleotide biosynthesis in animals: genes, enzymes, and regulation of UMP biosynthesis. Annual Review of Biochemistry, 49, 253-279. Retrieved from [Link]

  • Moffatt, B. A., & Ashihara, H. (2004). Regulation of pyrimidine metabolism in plants. Journal of Plant Research, 117(5), 325-337. Retrieved from [Link]

  • Christopherson, R. I., & Lyons, S. D. (2002). Inhibitors of de novo nucleotide biosynthesis as drugs. Accounts of Chemical Research, 35(11), 961-971. Retrieved from [Link]

  • Jones, M. E. (1980). Pyrimidine nucleotide biosynthesis in animals: genes, enzymes, and regulation of UMP biosynthesis. Annual Review of Biochemistry, 49, 253-279. Retrieved from [Link]

  • Ruiz-Ramos, M. J., et al. (2020). Elucidating the Catalytic Reaction Mechanism of Orotate Phosphoribosyltransferase by Means of X-ray Crystallography and Computational Simulations. ACS Catalysis, 10(3), 2006-2020. Retrieved from [Link]

  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. Retrieved from [Link]

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  • Sato, S., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3746-3757. Retrieved from [Link]

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  • Chen, Y., et al. (2021). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences, 22(19), 10294. Retrieved from [Link]

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Physicochemical Properties of Substituted Pyrimidines: A Technical Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine (1,3-diazine) scaffold is a privileged pharmacophore embedded in the core of countless FDA-approved drugs, from kinase inhibitors to nucleoside analogues[1]. However, the raw pyrimidine ring is highly polar and weakly basic, presenting significant absorption, distribution, metabolism, and excretion (ADME) challenges. As application scientists, our objective is to rationally tune this scaffold. This whitepaper details the causality behind the physicochemical shifts induced by pyrimidine substitution, provides self-validating experimental protocols for property quantification, and outlines strategic workflows for lead optimization.

The Electronic Architecture of the Pyrimidine Scaffold

To understand the physicochemical behavior of pyrimidines, one must first analyze their electronic distribution. The introduction of a second nitrogen atom into an aromatic ring profoundly alters its reactivity compared to pyridine[1].

Mechanistically, the two electronegative nitrogen atoms exert strong inductive and resonance-withdrawing effects. This renders the C2, C4, and C6 positions highly π -deficient (electrophilic positions), priming them for nucleophilic substitution[2]. Conversely, the C5 position is less depleted of electron density. It retains a "benzenoid" character, making it the primary site for electrophilic attack and a strategic position for modulating lipophilicity without drastically altering the electronic nature of the ring nitrogens[2].

Ionization Properties (pKa) and Substitution Effects

The basicity of a drug dictates its ionization state at physiological pH, which directly impacts aqueous solubility, membrane permeability, and target engagement. Unsubstituted pyrimidine is a remarkably weak base with a pKa of 1.23, significantly lower than that of pyridine (pKa = 5.23)[1]. This marked reduction in basicity is caused by the electronegativity of the second ring nitrogen, which thermodynamically destabilizes the protonated state[2].

Regioselective Substitution Causality

Introducing electron-donating groups (EDGs) such as amines (-NH2) or hydroxyls (-OH) at the electron-deficient C2, C4, or C6 positions counteracts the ring's inherent electron deficiency via resonance[2]. This electron donation stabilizes the positive charge upon protonation, thereby increasing the basicity (pKa) of the ring nitrogens. Furthermore, hydroxyl substitutions introduce complex tautomeric equilibria (lactam-lactim), generating distinct acidic and basic pKa values[2].

Table 1: Ionization Constants of Representative Pyrimidines
CompoundBasic pKaAcidic pKaMechanistic Note
Unsubstituted Pyrimidine 1.23N/AHighly π -deficient, destabilized protonation[1].
2(1H)-Pyrimidinone 2.29.2EDG at C2 increases basicity via resonance[2].
4(3H)-Pyrimidinone 1.78.6EDG at C4; slightly less basic than C2 substitution[2].
5-Hydroxypyrimidine 1.86.8Benzenoid substitution; distinct acidic profile[2].

Lipophilicity (LogP/LogD) and ADME Implications

Lipophilicity governs a molecule's journey from administration to the intracellular target. While the unsubstituted pyrimidine ring is highly polar and hydrophilic, strategic substitutions are required to achieve the optimal LogP (typically 2–4 for oral drugs) necessary for membrane permeation[3].

Because the C5 position is benzenoid, it is frequently utilized to append lipophilic halogens (e.g., -F, -Cl) or aliphatic chains to increase LogP without destroying the hydrogen-bonding capacity of the ring nitrogens. Recent benchmarking data on novel pyrimidine derivatives demonstrates this tunability: an octanamide-substituted derivative (XYZ-I-71) exhibits a LogP of 2.27, whereas extending the aliphatic chain to a dodecanamide (XYZ-I-73) predictably increases the LogP to 3.94[4]. In highly optimized scaffolds, such as the novel imidazopyrimidine-based sulfonamide 9b, a balanced LogP of 2.89 and a LogD (at pH 7.4) of 0.98 enables moderate plasma protein binding (46%) and excellent metabolic stability[5].

Table 2: Lipophilicity Profiles of Selected Pyrimidines
Compound / ScaffoldLogPLogD (pH 7.4)ADME Implication
Unsubstituted Pyrimidine ~0.26~0.26Poor membrane permeability, rapid clearance.
Novel Sulfonamide 9b 2.890.98Optimal balance for oral bioavailability and stability[5].
XYZ-I-71 (Octanamide deriv.) 2.27N/AGood predicted lipid bilayer partitioning[4].
XYZ-I-73 (Dodecanamide deriv.) 3.94N/AHigh lipophilicity; potential for non-specific binding[4].

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must rely on robust, self-validating assays. The following protocols integrate strict internal controls to prevent the propagation of false physicochemical data during early-stage drug discovery.

Protocol A: Potentiometric Titration for pKa Determination (Cosolvent Extrapolation)

Many substituted pyrimidines exhibit poor aqueous solubility, leading to precipitation during a standard aqueous pH sweep. We utilize a cosolvent method with Yasuda-Shedlovsky extrapolation to ensure accuracy.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature (25.0 ± 0.1 °C)[4].

  • Sample Preparation: Dissolve the pyrimidine derivative in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Causality: Methanol acts as a cosolvent to maintain the analyte in solution across all neutral and ionized states, preventing precipitation artifacts.

  • Titration: Titrate the solution with standardized 0.1 M HCl or NaOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Back-Titration (Self-Validation): Reverse the titration back to the starting pH. Causality: If the forward and reverse titration curves do not perfectly superimpose, it indicates chemical degradation or micro-precipitation during the assay. The run must be invalidated.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

Protocol B: Self-Validating Shake-Flask Method for LogP/LogD
  • Phase Pre-saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours, then separate the phases. Causality: Mutual saturation prevents volume shifts caused by solvent partitioning during the actual experiment, which would skew concentration calculations[4].

  • Incubation: Add a known mass of the pyrimidine compound to the biphasic system in a silanized glass vial. Shake mechanically at 25 °C for 1 hour, then allow 24 hours for complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 20 minutes to break any micro-emulsions at the interface.

  • Quantification & Mass Balance (Self-Validation): Quantify the compound concentration in both the aqueous and octanol phases using LC-UV or LC-MS. Calculate the total mass recovered. Causality: If the total recovered mass is <95% of the initial input, the compound has either precipitated at the interface or adsorbed to the glass walls. The resulting LogD value is artifactual and must be rejected.

Visualizing the Optimization Logic

To synthesize the principles discussed above, the following diagrams map out the logical workflows for pyrimidine optimization and validation.

Optimization Start Unsubstituted Pyrimidine (High Polarity, Low pKa) SubC246 Substitution at C2, C4, C6 (Electrophilic Positions) Start->SubC246 Nucleophilic Attack SubC5 Substitution at C5 (Benzenoid Position) Start->SubC5 Electrophilic Attack EDG Add EDG (-NH2, -OH) Increases Basicity (pKa) SubC246->EDG EWG Add EWG (-F, -Cl) Increases Lipophilicity (LogP) SubC5->EWG ADME Optimized ADME Profile (Balanced Solubility & Permeability) EDG->ADME Improves Solubility EWG->ADME Improves Permeability

Caption: Logical workflow for optimizing pyrimidine physicochemical properties via regioselective substitution.

ShakeFlask Prep Phase Pre-saturation (Octanol/Buffer) Incubate Incubation & Shaking (Equilibrium) Prep->Incubate Separate Centrifugation (Phase Separation) Incubate->Separate Measure LC-UV/MS Quantification (Both Phases) Separate->Measure Validate Mass Balance Check (Recovery > 95%?) Measure->Validate Pass Valid LogP/LogD Validate->Pass Yes Fail Reject Assay (Precipitation/Adsorption) Validate->Fail No

Caption: Self-validating shake-flask methodology for LogP/LogD determination ensuring mass balance.

References

  • Banaras Hindu University (BHU) . Chemistry of Diazines: Pyrimidines. Available at: [Link]

  • SciSpace / Int. J. Biol. Chem. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at:[Link]

  • Encyclopedia MDPI . Pyrimidine Derivatives as Anticancer Agents. Available at:[Link]

  • ResearchGate . Mechanism of action of pyrimidine analogues (Pharmacokinetic and Physicochemical Properties). Available at: [Link]

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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrimidine analogs, a cornerstone scaffold in modern medicinal chemistry. We will dissect the nuanced interplay between chemical structure and biological function, offering field-proven insights into the design, synthesis, and evaluation of these versatile compounds. This document is structured to serve as a practical and authoritative resource, empowering researchers to navigate the complexities of pyrimidine-based drug discovery.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1][2][3][4][5][6][7] This inherent biological relevance has made pyrimidine and its analogs a "privileged scaffold" in drug discovery, with a remarkable track record of producing successful therapeutics across a wide range of diseases.[8][9] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][5][8][10][11]

The versatility of the pyrimidine core lies in its synthetic tractability and its ability to engage in various non-covalent interactions with biological targets.[12][13] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking and hydrophobic interactions. Furthermore, the carbon positions (C2, C4, C5, and C6) are amenable to a wide array of substitutions, allowing for the fine-tuning of electronic properties, steric bulk, and overall molecular topology to optimize potency, selectivity, and pharmacokinetic profiles.[4][12]

A key aspect of pyrimidine's success, particularly in oncology, is its role as a bioisostere of the adenine ring in ATP.[9][14][15] This structural mimicry enables pyrimidine-based inhibitors to effectively compete with ATP for binding to the active site of numerous kinases, a class of enzymes frequently dysregulated in cancer.[3][9][16]

Decoding the Structure-Activity Relationship (SAR) of Pyrimidine Analogs

The biological activity of a pyrimidine analog is exquisitely sensitive to the nature and position of its substituents. Understanding these SAR trends is paramount for the rational design of novel therapeutic agents.

Substitutions at the C2, C4, and C6 Positions: Modulating Potency and Selectivity

The C2, C4, and C6 positions of the pyrimidine ring are frequently targeted for modification to influence interactions with the hinge region of kinases and other ATP-binding proteins.

  • Amino and Substituted Amino Groups: The introduction of amino groups at the C2 and C4 positions is a common strategy in the design of kinase inhibitors. These groups can act as hydrogen bond donors, forming critical interactions with the backbone of the kinase hinge region.[17] For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, N2,N4-disubstituted pyrimidine-2,4-diamines have shown significant potency.[14] The nature of the substituent on the amino group can further modulate activity. For example, the presence of a phenyl ring can lead to additional hydrophobic or π-stacking interactions within the ATP-binding pocket.

  • Aryl and Heteroaryl Substituents: Aryl and heteroaryl groups at these positions can extend into hydrophobic pockets of the target protein, enhancing binding affinity. The electronic properties of these rings, dictated by the presence of electron-donating or electron-withdrawing groups, can significantly impact activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-one CDK inhibitors, the nature of the C2-substituent was found to be a key determinant of potency.[18]

  • Halogenation: The introduction of halogens, such as chlorine or fluorine, can alter the electronic distribution of the pyrimidine ring and provide additional points of interaction. For example, 2,4-diamino-6-chloropyrimidine serves as a versatile intermediate for the synthesis of various bioactive compounds.[19]

The C5 Position: A Gateway to Enhanced Activity and Novel Interactions

The C5 position offers a vector for substitution that often points towards the solvent-exposed region of a binding site, providing an opportunity to improve physicochemical properties or introduce additional binding interactions.

  • Small Alkyl and Halogen Groups: Small substituents like methyl or halogen atoms at the C5 position can influence the electronic character of the ring and fill small hydrophobic pockets. 5-Fluorouracil (5-FU), a widely used anticancer drug, is a classic example where the fluorine at C5 is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase.[2]

  • Larger Aromatic and Heterocyclic Groups: The introduction of larger groups at C5 can lead to interactions with regions outside the primary binding pocket, potentially increasing selectivity. In the development of indolyl-pyrimidine derivatives as EGFR inhibitors, modifications at the C5 position with hydrazone substituents led to a significant increase in anticancer efficacy.[15]

Visualizing the Core SAR Principles

The following diagram illustrates the key positions on the pyrimidine ring that are commonly modified to modulate biological activity.

Caption: Key substitution points on the pyrimidine ring and their influence on biological activities.

Fused Pyrimidine Systems: Expanding the Chemical Space

Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole, pyrrole, or thiophene, creates rigid scaffolds with distinct three-dimensional shapes. These fused systems can offer improved binding affinity and selectivity by accessing additional binding pockets.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-established kinase inhibitor core, with several compounds having advanced to clinical trials.[15] The pyrazole ring can participate in additional hydrogen bonding interactions, further anchoring the molecule in the ATP-binding site.

  • Pyrido[2,3-d]pyrimidines: These fused systems have also shown significant promise as kinase inhibitors, particularly against CDKs.[18] The pyridine ring can be further substituted to fine-tune the properties of the molecule.

Experimental Protocols for the Synthesis and Evaluation of Pyrimidine Analogs

The successful development of pyrimidine-based drugs relies on robust synthetic methodologies and reliable biological assays.

Synthetic Methodologies

A variety of synthetic routes are available for the construction and functionalization of the pyrimidine core.

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[8][20][21] This acid-catalyzed reaction is a highly efficient method for creating the pyrimidine core.

Step-by-Step Protocol for a Typical Biginelli Reaction:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: If necessary, recrystallize the product from a suitable solvent to obtain the pure dihydropyrimidinone.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a halogenated pyrimidine and a boronic acid derivative.[16][22][23][24] This reaction is instrumental in introducing aryl or heteroaryl substituents at specific positions of the pyrimidine ring.

Step-by-Step Protocol for a Typical Suzuki Coupling Reaction:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: To the flask, add the halogenated pyrimidine (1 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography on silica gel.

Biological Evaluation

A suite of in vitro assays is employed to determine the biological activity of newly synthesized pyrimidine analogs.

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[25][26]

Step-by-Step Protocol for a Luminescence-Based Kinase Assay:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine analog in DMSO.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, a specific peptide substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The amount of light produced is proportional to the amount of ATP remaining.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[1][2][10][11][27]

Step-by-Step Protocol for an MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analog for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of pyrimidine analogs.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Starting Materials s2 Pyrimidine Core Synthesis (e.g., Biginelli Reaction) s1->s2 s3 Functionalization (e.g., Suzuki Coupling) s2->s3 s4 Purification & Characterization s3->s4 e1 In Vitro Kinase Assay s4->e1 Test Compounds e2 Cell Viability Assay (MTT) s4->e2 e3 Antimicrobial/Antiviral Assays s4->e3 e4 SAR Analysis e1->e4 e2->e4 e3->e4 e4->s3 Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of pyrimidine analogs.

Quantitative SAR (QSAR) and Data Presentation

To facilitate the comparison of the biological activities of different pyrimidine analogs, quantitative data should be presented in a clear and organized manner.

Table 1: SAR of Pyrimidine Analogs as EGFR Inhibitors
CompoundR⁴R⁵Cancer Cell LineIC₅₀ (µM)Reference
Gefitinib -3-chloro-4-fluoroanilineHA549 (NSCLC)0.015-0.5[6]
Erlotinib -3-ethynyl-anilineHA431 (Epidermoid)0.002[6]
Compound 4g Indole-HydrazoneHepG2 (Liver)0.25[15]
Compound 16 PyrazoleImidazoleHNCI-60 Panel0.034 (EGFR)[5]
Table 2: SAR of Pyrimidine Analogs as CDK Inhibitors
CompoundR⁴TargetIC₅₀ (nM)Reference
Compound 1 PhenylaminoPhenylaminoCDK2/9>1000[14]
Compound 3c (4-chlorophenyl)amino(3-methoxyphenyl)aminoCDK9/CycT165[14]
Compound 3g (4-fluorophenyl)amino(3-hydroxyphenyl)aminoCDK2/CycA83[14]
PD-0166285 2,6-dichloro-phenyl-CDK4/D14[18]

Signaling Pathways Targeted by Pyrimidine Analogs

Pyrimidine-based inhibitors often target key signaling pathways that are aberrantly activated in diseases like cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Pyrimidine-based EGFR inhibitors bind to the ATP-binding pocket of the kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The deep understanding of its structure-activity relationships, coupled with advances in synthetic chemistry and biological screening, has enabled the development of highly potent and selective agents. Future efforts in this field will likely focus on the development of dual-target or multi-target inhibitors to overcome drug resistance, as well as the exploration of novel fused pyrimidine systems to access new chemical space. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

References

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  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Jain, S., & Kumar, D. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1167-1184.
  • Li, Y., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(23), 12743-12757. [Link]

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  • Abdel-Aziz, A. A. M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1864. [Link]

  • El-Sayed, N. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(2), 435-451. [Link]

  • Varma, R. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. Current Organic Synthesis, 19(5), 496-515. [Link]

  • El-Damasy, A. K., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 26(23), 7234. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1955. [Link]

  • Vanderwel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(23), 4349-4359. [Link]

  • Zhang, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 248, 115082. [Link]

  • Gomaa, M. S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-11. [Link]

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  • Sharma, N., et al. (2023). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. International Journal of Pharmaceutical and Biological Sciences, 14(3), 6-20. [Link]

  • Kovač, K., et al. (2022). Quantitative structure–activity relationship of pyrimidine and uracil derivatives for characterization and evaluation the potential of chemical compounds for cervical cancer. SAR and QSAR in Environmental Research, 33(1), 1-19. [Link]

  • El-Naggar, A. M., et al. (2023). SAR summary of pyridopyrimidine. ResearchGate. [Link]

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  • ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. [Link]

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  • de Oliveira, C. S. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(43), 26867-26875. [Link]

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Methodological & Application

Application Note: High-Purity Recovery of 2-(2-Hydroxyethyl)pyrimidin-4-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(2-Hydroxyethyl)pyrimidin-4-ol, a key heterocyclic building block in pharmaceutical research and development. Achieving high purity of such intermediates is critical for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. We present a detailed, optimized protocol for purification by cooling recrystallization, including strategies for solvent selection, troubleshooting common issues, and alternative methods like anti-solvent crystallization. The causality behind each experimental step is explained to provide researchers with a deep, functional understanding of the purification process.

Compound Profile and Purification Rationale

2-(2-Hydroxyethyl)pyrimidin-4-ol is a polar molecule characterized by a pyrimidine ring system, a hydroxyl (-OH) group, and a pyrimidin-4-ol moiety, which exists in tautomeric equilibrium with pyrimidin-4(3H)-one. The presence of multiple hydrogen bond donors and acceptors makes this compound π-deficient and imparts significant polarity.[1]

Key Structural Features Influencing Solubility:

  • Pyrimidine Core: The two nitrogen atoms in the aromatic ring are electron-withdrawing, making the 2-, 4-, and 6-positions electron-deficient.[1]

  • Hydroxyl and Amide/Enol Groups: These functional groups readily participate in hydrogen bonding, suggesting high solubility in polar protic solvents like water and alcohols.[2]

  • Solid-State: Like many pyrimidine derivatives, this compound is expected to be a crystalline solid at room temperature.[1]

Given these characteristics, recrystallization is an ideal purification technique. The fundamental principle of recrystallization is the difference in solubility of the target compound in a hot solvent versus a cold solvent.[3][4] An ideal solvent will completely dissolve the compound and any soluble impurities at or near its boiling point, while allowing only the pure target compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor".[3][5]

Strategic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[3] The guiding principle is "like dissolves like," meaning a polar compound like 2-(2-Hydroxyethyl)pyrimidin-4-ol will dissolve best in polar solvents.[5] The goal is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[6]

Table 1: Candidate Solvents for Recrystallization

Solvent ClassExample SolventBoiling Point (°C)PolarityExpected Solubility Behavior for 2-(2-Hydroxyethyl)pyrimidin-4-ol
Polar Protic Water100HighLikely high solubility, may need a co-solvent to reduce cold solubility.[2]
Ethanol78HighGood candidate; often used for pyrimidine derivatives.[7][8]
Methanol65HighGood candidate, but lower boiling point may require more careful handling.[7][9]
Polar Aprotic Acetone56Medium-HighPossible candidate; good dissolving power.[3]
Ethyl Acetate77MediumPossible candidate; often used for moderately polar compounds.[7]
Acetonitrile82HighMay be a good candidate, potentially as part of a mixed-solvent system.[6]
High-Boiling Polar DMF, DMSO>150Very HighLikely to dissolve the compound at room temperature; more suitable for anti-solvent methods.[7][10]
Non-Polar Hexane, Toluene69, 111LowExpected to be insoluble; useful as anti-solvents.[3]
Protocol: Small-Scale Solubility Testing

Before committing to a bulk purification, perform solubility tests to identify the optimal solvent or solvent pair.[11]

  • Place approximately 10-20 mg of the crude 2-(2-Hydroxyethyl)pyrimidin-4-ol into a small test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each addition. Note if the compound dissolves readily.

  • If the compound is insoluble at room temperature, gently heat the test tube (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid.

Optimized Protocol: Cooling Recrystallization

This protocol is suitable for compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[7]

Step 1: Dissolution

  • Place the crude 2-(2-Hydroxyethyl)pyrimidin-4-ol into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

  • Add a boiling chip or a magnetic stir bar.

  • On a hot plate, add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding hot solvent until the compound just completely dissolves.

    • Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[5][12] An excess of solvent will keep more of the product dissolved at cold temperatures, reducing recovery.[4]

Step 2 (Optional): Decolorization with Activated Charcoal

  • If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Causality: Activated charcoal has a high surface area that adsorbs colored, polar impurities. Adding it to a boiling solution can cause violent bumping.[6]

  • Reheat the solution to boiling for a few minutes.

Step 3: Hot Gravity Filtration

  • This step is necessary to remove insoluble impurities or activated charcoal.

  • Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. This process is highly selective and tends to exclude impurity molecules from the growing crystal lattice.[5][13] Rapid cooling can trap impurities within smaller, less pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

Step 5: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the Büchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.

    • Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.[7]

Step 6: Washing the Crystals

  • With the vacuum still on, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent.

    • Causality: This wash removes any residual mother liquor adhering to the surface of the crystals. Using ice-cold solvent minimizes the re-dissolving of the purified product, thereby preventing yield loss.[5][13]

Step 7: Drying

  • Leave the crystals in the funnel with the vacuum on for a period to pull air through and partially dry them.

  • Transfer the dried crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) may be necessary.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_output Output A Crude Compound C 1. Dissolve in Min. Hot Solvent A->C B Select Solvent B->C D 2. Hot Gravity Filtration (Optional) C->D Insoluble impurities? E 3. Slow Cooling & Crystallization C->E No insoluble impurities D->E F 4. Isolate Crystals (Vacuum Filtration) E->F G 5. Wash with Cold Solvent F->G J Mother Liquor (Impurities) F->J H 6. Dry Crystals G->H I Pure Product H->I

Caption: Workflow for purification by cooling recrystallization.

Alternative Method: Anti-Solvent Crystallization

This technique is highly effective for compounds that are either too soluble in common solvents at room temperature or are only soluble in high-boiling solvents like DMF or DMSO.[7][10]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMF) in which it is highly soluble.

  • Addition/Diffusion: Place this solution in a small open vial. Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" (e.g., diethyl ether or hexane) in which the compound is insoluble.[7]

  • Crystallization: Over time, the anti-solvent vapor will slowly diffuse into the good solvent. This gradually decreases the compound's solubility, leading to slow and controlled crystal growth.[7]

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them via vacuum filtration as described previously.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- Try scratching the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site.[3]- Add a "seed crystal" of the pure compound.[3]- If the above fail, gently boil off some of the solvent to increase the concentration and allow it to cool again.[4]
"Oiling Out" - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly from a highly concentrated state.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool more slowly.[3][12]- Consider switching to a lower-boiling point solvent.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Ensure the minimum amount of solvent is used for dissolution.[5]- Ensure the filtration apparatus is pre-heated.[4]- Always use ice-cold solvent for washing the final product.[13]
Colored Crystals - Colored impurities have co-crystallized with the product.- Redissolve the crystals and perform the optional decolorization step with activated charcoal before proceeding with recrystallization again.[6]

Purity Assessment

The success of the recrystallization should be validated empirically.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range. Comparing the melting point of the recrystallized product to a literature value is a primary method of purity confirmation.

  • Spectroscopy: Techniques like NMR or IR spectroscopy can be used to confirm the chemical identity and absence of impurity signals in the final product.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents in a well-ventilated chemical fume hood.

  • When heating flammable organic solvents, use a hot plate with a stirrer, never an open flame.

  • Be aware of the boiling points of the solvents used to avoid sudden boiling or splashing.

Sources

Advanced Chromatographic Purification of Pyrimidine Derivatives: Strategies, Solvent Systems, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive application note to address the specific physicochemical challenges associated with the purification of pyrimidine derivatives. This guide synthesizes mechanistic theory with field-proven chromatographic protocols to ensure high-purity isolation for downstream drug development.

Introduction and Mechanistic Overview

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the development of multi-target cholinesterase inhibitors for Alzheimer's disease and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . However, isolating these compounds from crude synthetic mixtures presents significant chromatographic challenges.

The core issue lies in the inherent physicochemical properties of the pyrimidine ring: it is highly polar, capable of acting as both a hydrogen-bond donor (depending on substitution) and acceptor, and possesses basic nitrogen atoms.

  • On Normal-Phase (Bare Silica): The basic nitrogens interact strongly with weakly acidic silanol groups (pKa ~4.5–5.0) on the silica surface via ion-exchange and hydrogen bonding. This causality leads to severe peak tailing, irreversible adsorption, or even acid-catalyzed degradation of sensitive derivatives .

  • On Reversed-Phase (C18): Highly polar or charged pyrimidines often fail to partition into the hydrophobic stationary phase, resulting in poor retention and elution in the void volume .

Understanding these mechanisms is critical. Successful purification requires actively modulating the ionization state of the molecule and masking active sites on the stationary phase.

Chromatographic Mode Selection Workflow

To prevent sample loss and optimize resolution, the purification mode must be tailored to the specific polarity and pKa of the target pyrimidine. The decision matrix below outlines the logical progression from crude mixture to isolated product.

PyrimidinePurification Start Crude Pyrimidine Mixture Screen Determine Polarity & pKa (TLC / LC-MS) Start->Screen Decision1 Highly Polar / Water Soluble? Screen->Decision1 Decision2 Ionizable (Basic N)? Decision1->Decision2 Yes (Hydrophilic) NP Normal-Phase Chromatography (Silica Gel, Hex/EtOAc + Et3N) Decision1->NP No (Lipophilic) RP Reversed-Phase HPLC (C18, H2O/MeCN + 0.1% FA) Decision2->RP Yes (Moderate Polarity) HILIC HILIC (Bare Silica/Amide, MeCN/Aq Buffer) Decision2->HILIC Highly Polar / No RP Retention

Decision matrix for selecting the optimal pyrimidine purification mode.

Quantitative Data: Solvent Systems and Column Selection

The following table summarizes the optimized parameters required to achieve baseline resolution for pyrimidine derivatives across different chromatographic modes.

Chromatographic ModeTarget Compound ProfileStationary PhaseRecommended Mobile PhaseKey AdditivesTarget Retention
Normal-Phase (NPC) Lipophilic, moderately polarBare Silica Gel (40-63 µm)Hexane / EtOAc or DCM / MeOH0.1% - 1% Triethylamine (TEA) Rf​≈0.2−0.4
Reversed-Phase (RPC) Moderate to high polarityC18 or C8 (Endcapped)Water / Acetonitrile (Gradient)0.1% Formic Acid or 10 mM NH4​OAc k′>2
HILIC Highly polar, water-solubleBare Silica, Amide, or DiolAcetonitrile / Water (Gradient)10 mM Ammonium Formate (pH 3.5) k′>2

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography for Moderately Polar Pyrimidines

Mechanistic Rationale: Adding a sacrificial base like Triethylamine (TEA) competitively binds to the acidic silanol groups on the silica gel. This prevents the basic pyrimidine nitrogens from interacting with the stationary phase, thereby eliminating peak tailing and ensuring sharp elution bands .

Step-by-Step Methodology:

  • Solvent System Optimization & Self-Validation: Perform a 2D-TLC (two-dimensional Thin Layer Chromatography) using Hexane/EtOAc.

    • Self-Validating Check: If the compound degrades on silica, the 2D-TLC will show off-diagonal spots. If degradation is observed, immediately abandon NPC and switch to Reversed-Phase. If stable but tailing, add 1% v/v TEA to the developing chamber to verify tailing resolution. Aim for an Rf​ of 0.25.

  • Column Packing: Prepare a slurry of silica gel (utilizing a 40:1 silica-to-crude weight ratio) in the initial non-polar solvent mixture (e.g., Hexane + 1% TEA). Pour the slurry and apply positive pressure to pack a uniform bed.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum volume of DCM. Add a small amount of Celite (1:2 crude-to-Celite ratio) and evaporate the solvent completely. Load this dry powder evenly onto the column head. Causality: Dry loading prevents the band broadening that occurs when polar pyrimidines crash out of solution at the column head.

  • Elution: Apply a step gradient, increasing the polar modifier (EtOAc) in 5% increments. Maintain a constant flow rate to optimize the theoretical plate height.

  • Fraction Analysis: Monitor fractions via UV detection (254 nm). Pool the pure fractions and concentrate under reduced pressure to yield the purified free-base pyrimidine.

Protocol B: Reversed-Phase HPLC (RP-HPLC) for Highly Polar/Ionizable Pyrimidines

Mechanistic Rationale: For pyrimidines that are too polar for NPC, RP-HPLC is the gold standard. The addition of 0.1% Formic Acid (FA) suppresses the ionization of acidic functional groups and fully protonates the pyrimidine nitrogens. This uniform ionization state prevents split peaks and improves reproducibility .

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate a preparative C18 column with 95% Mobile Phase A (Water + 0.1% FA) and 5% Mobile Phase B (Acetonitrile + 0.1% FA) for 3 column volumes (CV).

  • Sample Preparation & Self-Validation: Dissolve the crude pyrimidine in the initial mobile phase. Filter the sample through a 0.45 µm PTFE syringe filter.

    • Self-Validating Check: Inject 5 µL of the filtered sample into an analytical LC-MS using the exact planned preparative gradient. If the target peak elutes before 2 column volumes ( k′<1 ), the compound is too hydrophilic. Abort the RP-HPLC run and switch to HILIC mode to prevent sample loss in the void volume.

  • Gradient Execution: Inject the preparative sample. Run a shallow linear gradient from 5% B to 95% B over 25 minutes. Causality: A shallow gradient (e.g., 2-3% B/min) maximizes the resolution between closely eluting structural isomers or des-halogenated impurities common in pyrimidine synthesis.

  • Fraction Collection: Trigger fraction collection using mass-directed auto-purification (MS-triggered) targeting the [M+H]+ ion of the pyrimidine.

  • Isolation: Pool the target fractions. Freeze at -80°C and lyophilize to remove water and volatile buffers, yielding the pure pyrimidine formate salt.

References

  • Bortolami, M., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Chemical Neuroscience, 2021. URL:[Link]

  • Changunda, C. R. K., et al. "Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions." Arkivoc, 2021. URL:[Link]

Application Note: 1H NMR Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure and the substitution patterns on the pyrimidine ring. Consequently, the unambiguous structural elucidation of novel pyrimidine-based compounds is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful and indispensable tool for this purpose.[1] It provides unparalleled, high-resolution information about the molecule's structure in solution, revealing the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of ¹H NMR data for the structural characterization of pyrimidine derivatives.

Fundamental Principles: The ¹H NMR Signature of Pyrimidines

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement has profound effects on the ¹H NMR spectrum.

  • Chemical Shift (δ): The two electronegative nitrogen atoms strongly withdraw electron density from the ring, a phenomenon known as deshielding. This causes the ring protons to experience a stronger effective magnetic field and resonate at a higher frequency (further downfield) compared to the protons of benzene (δ ~7.34 ppm). The protons closest to the nitrogens (H-2, H-4, H-6) are the most deshielded.

  • Spin-Spin Coupling (J-Coupling): Protons on adjacent carbons (vicinal protons) influence each other's magnetic environment, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons within the molecule. In pyrimidines, the most significant coupling is typically observed between H-4/H-6 and H-5.

Experimental Workflow and Protocols

A successful NMR analysis begins with meticulous sample preparation and a well-defined experimental workflow.

General Workflow for Pyrimidine Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-25 mg of pure pyrimidine derivative prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Filter solution into a high-quality NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 2D NMR spectra (COSY, HSQC, HMBC) if needed acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate signals and analyze chemical shifts & coupling proc3->proc4 proc5 Assign structure proc4->proc5 G cluster_2D 2D NMR Experiments H1_NMR 1D ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies ¹H-¹H couplings HSQC HSQC (¹H-¹³C one-bond) H1_NMR->HSQC C13_NMR 1D ¹³C NMR C13_NMR->HSQC Connects protons to their attached carbons HMBC HMBC (¹H-¹³C long-range) COSY->HMBC HSQC->HMBC Connects protons to carbons 2-3 bonds away Final_Structure Final_Structure HMBC->Final_Structure Unambiguous Structure

Caption: Relationship between key 1D and 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is one of the most useful 2D experiments. It generates a spectrum with the 1D ¹H spectrum on both axes. Off-diagonal peaks (cross-peaks) connect protons that are spin-coupled to each other. [2]This is invaluable for identifying adjacent protons, such as the H-4/H-5/H-6 spin system in a substituted pyrimidine.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). It is the definitive way to assign which proton is bonded to which carbon, simplifying complex spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. This technique is essential for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of a molecule together, confirming the substitution pattern on the pyrimidine ring.

Conclusion

¹H NMR spectroscopy is an essential and powerful technique in the arsenal of any scientist working with pyrimidine derivatives. A thorough understanding of the fundamental principles, meticulous sample preparation, and the strategic application of both 1D and 2D NMR experiments enable the precise and unambiguous determination of molecular structure. This detailed structural information is fundamental to understanding structure-activity relationships and advancing the development of new pyrimidine-based therapeutics.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Success. ESA-IPB. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Indian Journal of Science and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Retrieved from [Link]

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

Sources

Advanced HPLC Methodologies for the Chromatographic Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Pyrimidine derivatives—ranging from endogenous nucleosides to critical active pharmaceutical ingredients (APIs) like 5-Fluorouracil (5-FU), Gemcitabine, and Zidovudine—are foundational to modern antiviral and antineoplastic therapies[1]. However, the chromatographic analysis of these compounds presents a distinct challenge. The inherent polarity of the pyrimidine heterocyclic ring system often leads to poor retention and peak tailing on standard reversed-phase (RP) stationary phases[2].

As an application scientist, method development cannot rely on trial and error. It requires a mechanistic understanding of the analyte's pKa, hydrophobicity, and the dynamic interactions between the stationary and mobile phases. This application note details field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocols designed to overcome these challenges, ensuring robust purity analysis, degradation profiling, and biological fluid quantification.

Mechanistic Foundations & Causality in Method Development

The primary hurdle in pyrimidine chromatography is preventing polar derivatives from co-eluting in the void volume. Standard C18 columns rely on hydrophobic interactions, which are insufficient for highly hydrophilic pyrimidines[2].

To establish a robust method, we must engineer the chromatographic environment based on the following causal principles:

  • pH Control for Ionization Suppression: Pyrimidines possess ionizable nitrogen atoms. By buffering the mobile phase to a specific pH (typically pH 4.8–5.0 for moderately polar derivatives), we suppress ionization. An unionized molecule is more lipophilic, which drastically improves its retention on a C18 column[3].

  • Ion-Pairing for Highly Polar Metabolites: For endogenous pyrimidines (e.g., uracil, cytidine) that refuse to retain even under optimized pH conditions, we introduce ion-pairing reagents like tetrabutylammonium hydroxide (TBAH). The bulky, positively charged TBAH forms a neutral, lipophilic complex with the negatively charged pyrimidine, forcing it to interact with the non-polar stationary phase[4].

  • Orthogonal Stationary Phases: When RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded columns offer an orthogonal retention mechanism, utilizing a water-rich layer on the silica surface to partition polar analytes[2].

G Start Analyze Pyrimidine Derivative Polarity & pKa Polarity1 Highly Polar / Hydrophilic (e.g., Nucleosides, Uracil) Start->Polarity1 Polarity2 Moderately Polar (e.g., 5-FU, Gemcitabine) Start->Polarity2 Polarity3 Lipophilic / Fused (e.g., Quinazolines, Epimidin) Start->Polarity3 Method1 Ion-Pairing RP-HPLC / HILIC (TBAH + Methanol/Buffer) Polarity1->Method1 Method2 Isocratic RP-HPLC (C18) (Aqueous Buffer pH 4-6 + ACN) Polarity2->Method2 Method3 Gradient RP-HPLC (C18/C8) (High Organic Elution) Polarity3->Method3 Detection Detection Strategy UV (254 nm) or MS (ESI+ MRM) Method1->Detection Method2->Detection Method3->Detection Validation Self-Validating System (System Suitability & Forced Degradation) Detection->Validation

Figure 1: Decision matrix for pyrimidine derivative HPLC method development based on polarity.

Comparative Chromatographic Conditions

The following table synthesizes quantitative data and validated parameters for various classes of pyrimidine derivatives, providing a baseline for method transfer.

Derivative ClassRepresentative CompoundStationary PhaseMobile Phase CompositionDetection Strategy
Moderately Polar 5-Fluorouracil (5-FU)C18 (250×4.6 mm, 5 µm)Isocratic: 50mM KH₂PO₄ (pH 5.0)UV at 254 nm
Nucleoside Analog GemcitabineC8 (150×3.0 mm, 5 µm)Gradient: 0.1% Acetic Acid / ACNMS (ESI+ MRM)
Fused Pyrimidine EpimidinACE C18 (250×4.6 mm, 5 µm)Gradient: Phosphate Buffer (pH 7.0) / MeOHDAD at 240 nm
Highly Polar Endogenous PyrimidinesHypersil C18 (250×4.6 mm)Step Gradient: TBAH Ion-Pairing Buffer / MeOHUV at 206/260 nm

Data aggregated from authoritative protocols including 3[3],1[1], and 5[5].

Experimental Protocols

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own reliability through system suitability checks and forced degradation controls. If the method cannot resolve the parent API from its degradation products, it is analytically void.

Protocol 1: Isocratic RP-HPLC for Purity Analysis of 5-Fluorouracil (5-FU)

Rationale: 5-FU is moderately polar. An isocratic elution with a tightly controlled pH 5.0 phosphate buffer suppresses the ionization of the pyrimidine ring, ensuring robust and reproducible retention on a standard C18 column without the need for complex gradients[3].

Step-by-Step Methodology:

  • System Preparation: Equip a Shimadzu HPLC system (or equivalent) with a UV/Vis detector. Install a Phenomenex Prodigy ODS3V C18 reversed-phase column (250×4.6 mm, 5 µm)[3].

  • Mobile Phase Formulation: Prepare 50 mM KH₂PO₄ in ultrapure water. Adjust the pH strictly to 5.0 using dilute phosphoric acid or potassium hydroxide. Filter through a 0.22 µm membrane and degas.

  • Chromatographic Parameters:

    • Flow Rate: 1.2 mL/min[3].

    • Column Temperature: 30°C[3].

    • Detection Wavelength: 254 nm[3].

    • Injection Volume: 10 µL.

  • Self-Validation via Forced Degradation: To prove the method is stability-indicating, subject the 5-FU stock solution to the following stress conditions[3]:

    • Acidic: Reflux with 0.1 M HCl.

    • Alkaline: Reflux with 0.1 M NaOH.

    • Oxidative: Treat with 3% H₂O₂.

    • Photolytic: Expose to direct UV/sunlight.

  • System Suitability Execution: Inject the stressed samples. The method is considered valid only if the peak asymmetry factor is between 0.8 and 1.5, and the resolution ( Rs​ ) between the 5-FU peak and the nearest degradation impurity is > 2.0.

Protocol 2: Ion-Pairing HPLC for Highly Polar Pyrimidines in Biological Fluids

Rationale: Endogenous pyrimidines (e.g., uracil, cytidine) elute too quickly on standard C18 phases. The addition of tetrabutylammonium hydroxide (TBAH) creates an in-situ lipophilic ion pair, drastically increasing retention times and enabling synchronous separation of complex metabolic mixtures[4].

Step-by-Step Methodology:

  • Buffer Preparation:

    • Buffer A: 12 mM TBAH, 0.125% Methanol, 10 mM KH₂PO₄, adjusted to pH 7.00[6].

    • Buffer B: 1 mM TBAH, 70% Methanol, 10 mM KH₂PO₄, adjusted to pH 5.50[6].

  • System Setup: Install a Hypersil C18 column (250×4.6 mm, 5 µm)[4]. Connect to a highly sensitive Diode Array Detector (DAD).

  • Step-Gradient Programming:

    • 0–25 min: 100% Buffer A (Isocratic hold to retain highly polar pairs)[6].

    • 25–40 min: Linear ramp to 80% Buffer A / 20% Buffer B[6].

    • 40–45 min: Wash with 100% Buffer B, followed by a 20-minute re-equilibration with Buffer A[6].

  • Sample Processing: Deproteinize biological samples (plasma/urine) using minimal manipulation to preserve the oxido-reductive state of the pyrimidines[6]. Centrifuge and inject the supernatant.

  • Detection & Validation: Monitor pyrimidines at 260 nm[4]. Validate the run by ensuring baseline resolution of critical pairs (e.g., uracil and uridine) and confirming the internal standard recovery is > 95%.

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives , Benchchem, 3

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) , ResearchGate, 1

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin , Research Journal of Pharmacy and Technology, 5

  • Purification of Pyrimidine Derivatives by Column Chromatography , Benchchem, 2

  • Simultaneous high performance liquid chromatographic separation of purines, pyrimidines... , ResearchGate,4

  • Method for the separation and simultaneous direct determination of compounds... , Google Patents, 6

Sources

Advanced Application Notes: Utilization of 2-(2-Hydroxyethyl)pyrimidin-4-ol Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of small-molecule kinase inhibitors frequently relies on privileged chemical scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP)[1]. 2-(2-Hydroxyethyl)pyrimidin-4-ol is a highly versatile fragment used in Fragment-Based Drug Discovery (FBDD).

Causality in Scaffold Selection: The pyrimidin-4-ol core (which exists in tautomeric equilibrium with pyrimidin-4(3H)-one) serves as an excellent bioisostere for the adenine ring of ATP. It forms critical, directional hydrogen bonds with the backbone amides of the kinase hinge region[1]. The addition of the 2-hydroxyethyl group provides a synthetic vector that projects toward the solvent-exposed channel or the ribose-binding pocket. This allows researchers to either functionalize the fragment into fused bicyclic systems (such as pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines)[2][3] or utilize the hydroxyl group for direct polar interactions with the kinase domain.

Because 2-(2-Hydroxyethyl)pyrimidin-4-ol is a low-molecular-weight fragment, it exhibits relatively weak intrinsic affinity (typically high micromolar to millimolar Kd​ ). Therefore, evaluating its binding requires highly sensitive biophysical techniques like Differential Scanning Fluorimetry (DSF) before it is synthetically elaborated into a high-affinity lead compound evaluated via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

FBDD_Workflow A 2-(2-Hydroxyethyl) pyrimidin-4-ol (Fragment) B DSF / Thermal Shift (Binding Validation) A->B C Synthetic Elaboration (e.g., Pyrrolo-pyrimidine) B->C D TR-FRET Assay (IC50 Determination) C->D

Caption: Workflow from 2-(2-Hydroxyethyl)pyrimidin-4-ol fragment screening to TR-FRET validation.

Fragment Validation: Differential Scanning Fluorimetry (DSF) Protocol

DSF, or the Thermal Shift Assay, is the gold standard for identifying weak fragment binding. As a protein is subjected to a thermal gradient, it unfolds, exposing its hydrophobic core. An environmental dye (such as SYPRO Orange) binds to these exposed hydrophobic regions, resulting in a massive increase in fluorescence[4]. If the 2-(2-Hydroxyethyl)pyrimidin-4-ol fragment binds to the kinase ATP pocket, it thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm​ ) to a higher value ( ΔTm​ )[4][5].

Assay Preparation (Self-Validating System)

To ensure trustworthiness, this protocol incorporates internal controls. A DMSO-only well establishes the baseline Tm​ , while a known pan-kinase inhibitor (e.g., Staurosporine) serves as a positive control to validate that the protein construct is capable of being stabilized by an active site binder.

Reagents:

  • Target Kinase: Recombinant kinase domain (e.g., 2.0 µM final concentration)[5].

  • Dye: SYPRO Orange (1:1000 final dilution from 5000x stock)[5].

  • Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (DTT prevents aberrant disulfide-mediated aggregation)[5].

  • Fragment: 2-(2-Hydroxyethyl)pyrimidin-4-ol (1 mM final concentration, 1% DMSO).

Step-by-Step Methodology
  • Master Mix Preparation: Combine the kinase domain and SYPRO Orange in the assay buffer. Keep on ice to prevent premature denaturation.

  • Plate Assembly: Dispense 24 µL of the Master Mix into a 384-well PCR plate.

  • Compound Addition: Add 1 µL of the 25 mM fragment stock (in 25% DMSO) to the test wells. Add 1 µL of 25% DMSO to the negative control wells.

  • Thermal Cycling: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a real-time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.5°C/min[5].

  • Data Analysis: Export the fluorescence data. Fit the melting curve to the Boltzmann equation to determine the Tm​ (the inflection point of the curve). Calculate ΔTm​=Tm​(Fragment)−Tm​(DMSO) . A shift of >1.0°C is generally considered a positive hit for a fragment[5].

Lead Profiling: TR-FRET Kinase Activity Assay

Once the 2-(2-Hydroxyethyl)pyrimidin-4-ol fragment is validated, it is typically subjected to chlorination (via POCl3​ ) and subsequent amination/cross-coupling to generate fused heterocyclic inhibitors (e.g., pyrrolo[2,3-d]pyrimidines)[1][2]. These elaborated, high-affinity compounds are then profiled using a TR-FRET assay.

TR-FRET relies on the proximity of a Europium (Eu)-labeled anti-phospho antibody and a fluorophore-labeled peptide substrate. Phosphorylation by the kinase allows the antibody to bind the substrate. Excitation of the Europium donor at 320 nm transfers energy to the acceptor fluorophore, emitting a signal at 665 nm[5].

TR_FRET_Principle K Active Kinase + ATP (+ Inhibitor) P Phospho-ULight-Peptide K->P Phosphorylation S ULight-Peptide (Substrate) S->P F TR-FRET Signal (665 nm Emission) P->F Binding A Eu-labeled Anti-Phospho Ab A->F Proximity

Caption: Mechanism of the TR-FRET kinase assay used to evaluate elaborated pyrimidine inhibitors.

Step-by-Step Methodology

Note: The ATP concentration must be set to the apparent Km​ of the specific kinase to ensure the assay is highly sensitive to ATP-competitive inhibitors[5].

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the elaborated pyrimidine inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Kinase/Substrate Addition: Add the target kinase and the ULight™-labeled peptide substrate (e.g., p70S6K peptide) suspended in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP (at apparent Km​ ) to initiate the reaction[5]. Incubate at room temperature for 60 minutes.

  • Detection Phase: Add the stop/detection solution containing EDTA (to chelate Mg2+ and halt kinase activity) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the extent of phosphorylation. Plot the ratio against the log of the inhibitor concentration to calculate the IC50​ .

Data Presentation

The following tables summarize representative data tracking the optimization of the 2-(2-Hydroxyethyl)pyrimidin-4-ol fragment into a potent pyrrolo[2,3-d]pyrimidine inhibitor[1].

Table 1: DSF Fragment Screening Data (Target: EGFR Kinase Domain)

CompoundConcentrationBaseline Tm​ (°C)Shift ( ΔTm​ °C)Conclusion
DMSO (Negative Control)1%46.20.0N/A
2-(2-Hydroxyethyl)pyrimidin-4-ol 1 mM46.2+1.8 Weak Binder (Hit)
Staurosporine (Positive Control)10 µM46.2+8.5Strong Binder

Table 2: TR-FRET IC50​ Profiling of Elaborated Derivatives

Compound IDStructural CoreTarget Kinase IC50​ (nM)
Fragment 12-(2-Hydroxyethyl)pyrimidin-4-olEGFR> 100,000
Derivative 5kPyrrolo[2,3-d]pyrimidineEGFR79
Derivative 5kPyrrolo[2,3-d]pyrimidineHer240
Erlotinib (Ref)QuinazolineEGFR55

(Data adapted from standard pyrrolo-pyrimidine benchmarking studies[1])

References

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies Source: PubMed / NIH URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: PMC / NIH URL:[Link]

  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services Source: Domainex URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate common challenges in your experiments.

Troubleshooting Guide: Common Side Reactions

This section provides in-depth guides to address specific issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.

Topic 1: The Biginelli Reaction: Unexpected Byproducts and Low Yields

The Biginelli reaction is a powerful one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] While highly efficient, it can be susceptible to several competing side reactions that can significantly lower the yield and complicate purification.[2]

Question: My Biginelli reaction is producing a significant, fluorescent byproduct, especially at higher temperatures. What is it and how can I prevent its formation?

Answer:

This is a classic issue in Biginelli synthesis. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1]

  • Causality (The "Why"): The Hantzsch pathway becomes competitive with the Biginelli reaction under certain conditions. It involves the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde. High temperatures can cause the decomposition of urea into ammonia, which then participates in the Hantzsch condensation.[1] The desired Biginelli pathway requires the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the β-ketoester.[2] When the Hantzsch pathway dominates, your starting materials are consumed in this alternative condensation, reducing the yield of your desired DHPM.

    G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli_Pathway Biginelli Pathway (Desired) Aldehyde->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch_Pathway BetaKetoester β-Ketoester BetaKetoester->Biginelli_Pathway BetaKetoester->Hantzsch_Pathway Urea Urea Urea->Biginelli_Pathway Urea->Hantzsch_Pathway (decomposes to NH3) DHPM Desired DHPM Product Biginelli_Pathway->DHPM DHP Fluorescent DHP Byproduct Hantzsch_Pathway->DHP

    Biginelli vs. Hantzsch competitive pathways.
  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: This is the most critical parameter. The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature, or even room temperature for some substrates, can dramatically suppress the formation of the DHP byproduct.[1]

    • Optimize Catalyst Choice: The catalyst can influence the selectivity between the two pathways. While classical Brønsted acids like HCl are common, various Lewis acids have been shown to improve yields and selectivity.[1][3][4][5] Consider screening a few catalysts to find the optimal one for your specific substrates.

    • Control Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its thermal decomposition before it has a chance to react in the desired pathway.[1]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine the optimal reaction time to maximize DHPM formation while minimizing byproduct accumulation.[1]

Question: My reaction has a low yield of the desired DHPM, and I have a lot of unreacted starting materials. What's going wrong?

Answer:

Low conversion is a common problem that can often be traced back to catalyst issues or suboptimal reaction conditions.[1][6]

  • Causality (The "Why"): The Biginelli reaction, especially under classical conditions, can be slow. The catalyst's role is crucial for activating the reactants and facilitating the key C-N and C-C bond-forming steps.[2][3] If the catalyst is inactive or the reaction conditions (time, temperature, solvent) do not favor the reaction equilibrium, the reaction will stall, leaving starting materials unconsumed.

  • Troubleshooting Protocol:

    • Verify Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration.[1][6] For Brønsted acids like HCl, confirm the concentration is appropriate.[1][7] For Lewis acids, ensure they have not been deactivated by moisture.

    • Adjust Reaction Time and Temperature: The reaction may simply need more time or a moderate increase in temperature to proceed to completion. Use TLC to track the consumption of starting materials.[1]

    • Re-evaluate Your Solvent: The choice of solvent affects reactant solubility and reaction rates. While ethanol is common, other solvents (or even solvent-free conditions) have been shown to improve yields for certain substrates.[1]

    • Check Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction.[1] Ensure all reactants are of high purity.

    • Stoichiometry: Using a slight excess of the urea/thiourea (1.2-1.5 equivalents) can often help drive the reaction to completion.[6]

CatalystTypical Yield (%)SolventReference
Uncatalyzed (Thermal)20-50Ethanol[2]
HCl (Brønsted Acid)40-80Ethanol[7]
BF₃·OEt₂ (Lewis Acid)85-95THF[5]
InBr₃ (Lewis Acid)90-98Ethanol[5]
Table 1: Comparison of common catalysts for a model Biginelli reaction. Yields are substrate-dependent.
Topic 2: The Pinner Synthesis: Cyclization Failures and Hydrolysis

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][8] It is a valuable method for accessing substitution patterns that are difficult to obtain via the Biginelli reaction, but it is highly sensitive to reaction conditions, particularly moisture.[2][9]

Question: My Pinner synthesis is giving a low yield and a complex mixture of byproducts. What are the common side reactions?

Answer:

The Pinner synthesis is prone to several side reactions that can fragment your desired pathway. The most common culprits are hydrolysis of the amidine starting material, self-condensation of the 1,3-dicarbonyl compound, and incomplete cyclization.[1]

  • Causality (The "Why"):

    • Hydrolysis: Amidines and the key imidate salt intermediates (Pinner salts) are highly susceptible to hydrolysis.[9] Any water present in the reaction can lead to the formation of amides and esters as byproducts, effectively killing the reaction.

    • Self-Condensation: Under the basic conditions sometimes used to promote cyclization, the 1,3-dicarbonyl compound can undergo self-condensation, leading to undesired oligomeric byproducts.[2]

    • Incomplete Cyclization: The final ring-closing step can be slow or unfavorable due to steric hindrance or insufficient activation of the carbonyl group, leaving open-chain intermediates in the final mixture.[1]

    G start Amidine + 1,3-Dicarbonyl desired_path Desired Condensation & Cyclization start->desired_path hydrolysis Hydrolysis (Side Reaction) start->hydrolysis self_condensation Self-Condensation (Side Reaction) start->self_condensation pyrimidine Target Pyrimidine desired_path->pyrimidine incomplete_cyclization Incomplete Cyclization desired_path->incomplete_cyclization Stalls hydrolysis_products Amides, Esters hydrolysis->hydrolysis_products condensation_products Oligomeric Byproducts self_condensation->condensation_products open_chain Open-Chain Intermediate incomplete_cyclization->open_chain

    Troubleshooting pathways in the Pinner synthesis.
  • Troubleshooting Protocol:

    • Ensure Strictly Anhydrous Conditions: This is the most critical factor for success.[1][9]

      • Thoroughly dry all glassware in an oven before use.

      • Use freshly distilled, anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use freshly prepared or purified amidine hydrochloride, as it can be hygroscopic.[1][6]

    • Optimize Base and Temperature: The choice and amount of base are crucial. Strong bases can promote self-condensation.[2] Consider weaker bases like potassium carbonate or perform a careful titration with stronger bases like sodium ethoxide.[1] Monitor the reaction by TLC to find the optimal temperature that promotes cyclization without causing decomposition.[1]

    • Drive the Cyclization: If you are isolating open-chain intermediates, the cyclization step needs a push.

      • The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final dehydration and ring-closing step.[1]

      • Consider extending the reaction time, as some cyclizations are inherently slow.[1]

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of N-oxides in my pyrimidine synthesis, even when not using strong oxidizing agents. Why does this happen and how can I minimize it?

A1: Pyrimidine N-oxide formation can occur unexpectedly. The pyrimidine ring's nitrogen atoms have lone pairs of electrons that can be susceptible to oxidation.[10] While strong peracids are typically used to intentionally form N-oxides, milder, ambient oxidation can sometimes occur.[11][12] This can be exacerbated by the presence of certain metal catalysts that can interact with atmospheric oxygen, or if starting materials have trace peroxide impurities. To minimize this, ensure your reaction is run under an inert atmosphere (N₂ or Ar) and use purified, peroxide-free solvents.[13]

Q2: My final pyrimidine product seems to be degrading during workup or purification. Could this be hydrolysis?

A2: Yes, hydrolysis is a common degradation pathway for certain substituted pyrimidines, especially those with electron-withdrawing groups that activate the ring to nucleophilic attack by water.[14] The workup and purification steps are prime opportunities for this to occur. If your workup involves aqueous acidic or basic washes, try to perform them quickly and at low temperatures. Neutralize the solution as soon as possible. During purification (e.g., column chromatography), avoid using highly protic or aqueous solvent systems if your compound is sensitive. If you suspect hydrolysis, analyze your crude product by LC-MS before and after workup to confirm. Theoretical studies have explored the mechanisms of pyrimidine hydrolysis, which can be complex.[15]

Q3: What is pyrimidine dimerization, and is it a common side reaction in synthesis?

A3: In the context of chemical synthesis, dimerization is not a commonly reported side reaction for simple pyrimidines under typical thermal conditions. The term "pyrimidine dimer" most often refers to a type of DNA damage caused by UV radiation, where two adjacent pyrimidine bases (like thymine) become covalently linked, forming a cyclobutane ring.[16][17][18] This is a photochemical process and is generally not a concern during standard laboratory synthesis in the absence of UV light.[16] If you are observing unexpected high-molecular-weight byproducts, it is more likely due to self-condensation of starting materials or other polymerization pathways rather than true pyrimidine dimerization.[2]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction? I'm getting very low yields.

A4: You can, but it is a known challenge. Yields with aliphatic aldehydes are often lower than with their aromatic counterparts.[9] This is because aliphatic aldehydes are more prone to self-condensation (aldol condensation) and other side reactions under the acidic or basic conditions of the reaction.[9] To improve your chances of success, consider using milder reaction conditions and highly active catalysts.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis. (n.d.). Benchchem.
  • Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Syntheses of some pyrimidine N-oxides. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Pyrimidine dimer. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). pubs.rsc.org. Retrieved March 12, 2026, from [Link]

  • overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Pyrimidine dimers Definition. (2025). Fiveable. Retrieved March 12, 2026, from [Link]

  • Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide. (2007). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). synthetic-chemistry.org. Retrieved March 12, 2026, from [Link]

  • Pyrimidine dimer Definition. (2025). Fiveable. Retrieved March 12, 2026, from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved March 12, 2026, from [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. Retrieved March 12, 2026, from [Link]

Sources

Pyrimidine Synthesis & Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide provides mechanistic troubleshooting, validated protocols, and catalyst selection logic for the synthesis and late-stage functionalization of pyrimidine derivatives.

Catalyst Selection Logic & Workflow

Understanding the electronic and steric nature of the pyrimidine core is the first step in successful synthesis. The diagram below outlines the decision-making process for selecting the appropriate catalytic system based on whether you are building the pyrimidine ring de novo or functionalizing an existing core.

CatalystSelection Start Pyrimidine Synthesis Strategy DeNovo De Novo Ring Synthesis (e.g., Biginelli MCR) Start->DeNovo LateStage Late-Stage Functionalization (Cross-Coupling) Start->LateStage Lewis Lewis/Brønsted Acids (FeCl3, Zn(OTf)2) DeNovo->Lewis Standard Activation MetalFree Organocatalysts / Bio-catalysts (Garlic Extract, Proline) DeNovo->MetalFree Green Chemistry PdCat Palladium Catalysis (Suzuki, Buchwald-Hartwig) LateStage->PdCat C-C / C-N Bond Formation CuCat Copper Catalysis (Ullmann, Sonogashira) LateStage->CuCat C-O / C-N Bond Formation Poison Warning: Catalyst Poisoning Risk Mitigate with Bulky Ligands PdCat->Poison

Decision tree for pyrimidine synthesis and late-stage functionalization catalyst selection.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Issue: Low conversion, stalled reactions, or black precipitate formation during Suzuki-Miyaura or Buchwald-Hartwig couplings with halogenated pyrimidines.

Causality (The "Why"): Pyrimidines are strongly coordinating nitrogen heterocycles. The lone pairs on the sp² nitrogen atoms can competitively bind to the palladium or nickel metal center, forming stable, catalytically inactive complexes[1]. This phenomenon, known as catalyst poisoning, prevents the crucial oxidative addition or transmetalation steps in the catalytic cycle. Furthermore, the electron-deficient nature of the pyrimidine ring can make the final reductive elimination step sluggish.

Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or dtbpf). The steric bulk of these ligands physically shields the palladium center from the pyrimidine nitrogens, preventing off-cycle coordination. Simultaneously, their electron-rich nature accelerates the oxidative addition into the challenging C-X bonds of the heterocycle[2].

Quantitative Data: Catalyst & Ligand Selection Matrix
Coupling TypeTarget PositionRecommended Catalyst/LigandBase & SolventTypical Yield RangeMechanistic Rationale
Suzuki-Miyaura C2, C4, C6 (Electron-deficient)Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhosK₂CO₃ in 1,4-Dioxane/H₂O75% - 95%XPhos prevents N-coordination; dppf promotes rapid reductive elimination.
Suzuki-Miyaura C5 (Electron-rich)Pd(PtBu₃)₂Cs₂CO₃ in Toluene/H₂O60% - 85%Highly reactive PtBu₃ overcomes the higher activation energy of the C5-X bond.
Buchwald-Hartwig C2, C4Pd₂(dba)₃ / RuPhos or BrettPhosNaOtBu in Toluene70% - 90%RuPhos facilitates C-N bond formation while resisting displacement by the pyrimidine core.
Sonogashira C2, C4, C5Pd(PPh₃)₄ / CuIEt₃N (neat) or DMF80% - 98%CuI acts as a co-catalyst to form the reactive copper acetylide intermediate.
Validated Protocol: Self-Validating Suzuki-Miyaura Coupling for Halopyrimidines

This protocol is designed with built-in validation checks to ensure catalytic turnover when coupling sensitive pyrimidine substrates[1],[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (or Nitrogen).

  • Reagent Loading: Add the halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to the flask.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via the freeze-pump-thaw method (3 cycles) or by sparging with Argon for 20 minutes. Crucial: Oxygen ingress rapidly degrades Pd(0) to inactive Pd(II) oxides.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Reaction Execution: Heat the mixture to 90 °C.

    • Self-Validation Checkpoint: Observe the color. A sustained yellow/orange/red homogeneous solution indicates an active catalytic cycle. A rapid shift to a black precipitate (palladium black) within the first 30 minutes indicates catalyst degradation (due to oxygen or severe N-coordination poisoning)[1].

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

FAQ: De Novo Synthesis via the Biginelli Reaction

Q: My Biginelli multicomponent reaction (MCR) is yielding less than 40% product. How do I choose the right catalyst to drive conversion?

A: The classical Biginelli reaction—a one-pot condensation of an aldehyde, urea, and a β-keto ester to form dihydropyrimidinones (DHPMs)—relies heavily on the formation of an acyliminium intermediate[3]. If your yield is low, the activation of the aldehyde is likely insufficient.

  • Lewis Acids (e.g., Zn(OTf)₂, FeCl₃): These are the gold standard for recalcitrant substrates. They coordinate directly to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and accelerating the initial condensation with urea[4].

  • Organocatalysts & Bio-catalysts: For pharmaceutical applications requiring zero heavy-metal residue, or for green chemistry initiatives, metal-free alternatives are highly effective. Chiral phosphoric acids can provide enantioselective DHPMs, while even bio-catalysts like crushed garlic clove extracts have been validated to drive the reaction via mild acidic activation and hydrogen-bond donation in aqueous media[5].

BiginelliMechanism Aldehyde Aldehyde + Urea Iminium Acyliminium Intermediate (Highly Electrophilic) Aldehyde->Iminium Condensation (-H2O) Catalyst Lewis Acid Catalyst (e.g., FeCl3, Zn(OTf)2) Catalyst->Aldehyde Carbonyl Activation Adduct Open-Chain Ureide Adduct Iminium->Adduct Nucleophilic Attack KetoEster β-Keto Ester (Enol Form) KetoEster->Adduct C-C Bond Formation Product Dihydropyrimidinone (DHPM) Target Pyrimidine Core Adduct->Product Cyclodehydration (-H2O)

Mechanistic pathway of the Biginelli reaction highlighting catalyst activation points.

Validated Protocol: Iron-Catalyzed Biginelli Synthesis of DHPMs

This procedure utilizes an inexpensive, environmentally benign iron catalyst to synthesize highly functionalized pyrimidine precursors[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Catalyst Addition: Add FeCl₃·6H₂O (10 mol%) as the Lewis acid catalyst.

  • Solvent Addition: Add 10 mL of ethanol. (Note: Solvent-free conditions can also be employed by thoroughly grinding the solid reagents before heating).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2–4 hours.

    • Self-Validation Checkpoint: The reaction progress can be visually monitored. As the DHPM product forms, it often precipitates out of the hot ethanol solution due to its lower solubility compared to the starting materials.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation.

  • Filtration & Washing: Filter the solid product under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold water (10 mL) to remove unreacted urea and the iron catalyst.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain analytically pure dihydropyrimidinone crystals.

Troubleshooting Guide: Regioselectivity in Pyrimidine Functionalization

Issue: Multiple halogenations or cross-couplings occurring at unintended positions (e.g., C2 vs. C4 vs. C5).

Causality (The "Why"): The pyrimidine ring is electronically asymmetric. The electronegative nitrogen atoms pull electron density away from the C2, C4, and C6 positions, making them highly electron-deficient and susceptible to nucleophilic attack or rapid oxidative addition by low-valent metals. Conversely, the C5 position is relatively more electron-rich and behaves more like a standard aromatic carbon. In cross-coupling reactions, oxidative addition generally occurs at the most electron-deficient carbon-halogen bond first (Order of reactivity: C4/C6 ≈ C2 >> C5).

Solution: Exploit this inherent electronic differentiation. If you need to couple at the C5 position, ensure that the C2, C4, and C6 positions are either protected or lack leaving groups (like halides or triflates). If you have a polyhalogenated pyrimidine (e.g., 2,4,5-trichloropyrimidine), you can perform sequential couplings:

  • First Pass: Run the reaction at room temperature or mild heating (40 °C) with 1 equivalent of the coupling partner. The catalyst will selectively react at the C4/C6 position.

  • Second Pass: Increase the temperature (80 °C) to force the coupling at the C2 position.

  • Third Pass: Use highly reactive catalysts (like Pd(PtBu₃)₂) and strong heating (100 °C+) to finally functionalize the less reactive C5 position.

References

  • [3] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC (National Institutes of Health). Available at:

  • [1] Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine. Benchchem. Available at:

  • [4] Iron-Catalyzed Vinylogous Aldol Condensation of Biginelli Products and Its Application toward Pyrido[4,3-d]pyrimidinones. The Journal of Organic Chemistry (ACS Publications). Available at:

  • [5] Garlic Clove Catalyzed Biginelli Reaction in Water at Ambient Temperature. Scientific Research Publishing (SciRP). Available at:

  • [2] Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC (National Institutes of Health). Available at:

Sources

purification challenges of crude pyrimidine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of pyrimidine derivatives. Pyrimidines present unique chromatographic challenges due to their high polarity, tautomeric equilibria, and tendency to form inseparable regioisomers. This guide is designed for researchers and drug development professionals, bridging the gap between theoretical chromatography and benchtop reality by providing field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my pyrimidine derivative elute in the void volume on a standard C18 column, and how can I fix it? A1: Pyrimidine rings are inherently electron-deficient and highly polar, often resulting in a LogP < 0. In standard Reversed-Phase Chromatography (RPC), hydrophobic interactions dictate retention. Highly polar pyrimidines lack sufficient hydrophobicity to partition into the C18 stationary phase, causing them to elute with the solvent front[1]. Causality & Solution: To force retention, you must either decrease the eluent's elution strength or change the partitioning mechanism.

  • Aqueous-Compatible Phases: Use an "AQ" or polar-endcapped C18 column that resists phase collapse in 100% aqueous mobile phases[2].

  • Orthogonal Approaches: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (e.g., 95% Acetonitrile). The pyrimidine partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention for polar heterocycles[3].

Q2: I am observing severe peak broadening and "split peaks" for a pure pyrimidine product. Is my column degrading? A2: Not necessarily. Pyrimidines (especially those with hydroxyl or amino substituents like uracil or cytosine derivatives) undergo lactam-lactim or keto-enol tautomerism[4]. If the rate of interconversion between tautomers is similar to the timescale of the chromatographic separation, you will observe peak broadening, tailing, or even split peaks—a phenomenon known as dynamic HPLC. Causality & Solution: You must "lock" the equilibrium into a single tautomeric state. This is achieved by manipulating the mobile phase pH to be at least 2 units away from the pKa of the ionizable group, ensuring the molecule is fully protonated or deprotonated. Adding 0.1% Formic Acid or 10 mM Ammonium Formate buffer (pH 3.5) is highly effective[1]. Alternatively, altering the column temperature can push the interconversion rate to be either much faster or much slower than the separation timescale, resolving the peak shape.

Q3: My synthesis yielded a mixture of N-alkylated and O-alkylated pyrimidine regioisomers. Normal-phase silica chromatography is failing to separate them. What is the best approach? A3: Regioisomers of pyrimidines possess nearly identical dipole moments and polarities, making their separation on standard normal-phase silica gel (SiO2) nearly impossible[5]. Causality & Solution: Normal-phase separation relies primarily on hydrogen bonding and dipole-dipole interactions, which do not differentiate the subtle spatial differences in regioisomers. You must exploit shape selectivity and hydrophobic surface area differences. Preparative Reversed-Phase HPLC (using sub-5 µm particles) or Mixed-Mode Chromatography (MMC) is required[1]. MMC columns combine reversed-phase and ion-exchange functionalities, offering a secondary interaction mechanism that can distinguish the slight pKa differences between N- and O-alkylated isomers.

Section 2: Troubleshooting Workflows & Protocols

Pyrimidine Purification Decision Matrix

G Start Crude Pyrimidine Mixture PolarityCheck Assess Polarity (LogP / TLC) Start->PolarityCheck HighlyPolar Highly Polar (LogP < 0) PolarityCheck->HighlyPolar Elutes in void on C18 ModPolar Moderately Polar (LogP 0-2) PolarityCheck->ModPolar Retained on C18 Regio Regioisomer Mixture? PolarityCheck->Regio Co-eluting peaks HILIC HILIC (Amide/Zwitterionic) Gradient: High Org -> High Aq HighlyPolar->HILIC RPHPLC Reverse-Phase (C18/AQ) Gradient: High Aq -> High Org ModPolar->RPHPLC MMC Mixed-Mode / SFC Optimization Regio->MMC

Caption: Decision tree for selecting the appropriate chromatographic mode based on pyrimidine properties.

Protocol: HILIC Purification for Highly Polar Pyrimidines

This self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain pyrimidines that fail on standard C18 columns[3].

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.5 using Formic Acid. Scientific Rationale: The buffer controls the ionization state of the pyrimidine, suppressing tautomeric peak broadening and ensuring reproducible retention[1].

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Step 2: Column Equilibration

  • Select an Amide-functionalized or Zwitterionic HILIC column (e.g., ZIC-HILIC).

  • Equilibrate the column with 95% Buffer B / 5% Buffer A for at least 20 column volumes. Scientific Rationale: HILIC requires a stable water-enriched layer on the stationary phase. Inadequate equilibration leads to drifting retention times.

Step 3: Sample Preparation & Loading

  • Dissolve the crude pyrimidine in the initial mobile phase (95% ACN). If solubility is poor, add a maximum of 10-15% DMSO or water. Warning: Injecting samples in highly aqueous solvents will disrupt the HILIC partitioning layer, causing severe peak distortion.

Step 4: Gradient Elution

  • 0–2 min: Hold at 95% B.

  • 2–15 min: Linear gradient from 95% B down to 50% B. (Note: In HILIC, increasing the aqueous phase increases elution strength).

  • 15–17 min: Hold at 50% B to wash strongly retained impurities.

  • 17–25 min: Return to 95% B and re-equilibrate.

Step 5: Fraction Collection & Verification

  • Monitor UV absorbance at 254 nm and 280 nm. Collect fractions and verify purity via LC-MS. Lyophilize the pooled fractions to remove the volatile ammonium formate buffer.

Section 3: Quantitative Data & Column Selection

To optimize separation, selecting the correct stationary phase and additive is critical. The table below summarizes the causality behind column and additive choices for pyrimidine purification.

Chromatographic ChallengeRecommended Stationary PhaseRecommended Mobile Phase AdditiveMechanistic Rationale
Poor Retention (High Polarity) Zwitterionic HILIC or Amide10 mM Ammonium Formate (pH 3.5)Partitions polar analytes into an immobilized aqueous layer; buffer controls ionization[3].
Peak Tailing (Basic Pyrimidines) Polar-endcapped C18 (AQ)0.1% TFA or Triethylamine (TEA)Masks residual acidic silanol groups on the silica support, preventing secondary ion-exchange interactions[1].
Inseparable Regioisomers Mixed-Mode (e.g., Newcrom R1)0.1% Formic AcidCombines hydrophobic and ion-exchange mechanisms to exploit minute pKa/shape differences between isomers[6].
Tautomeric Peak Broadening Standard C18 or C8Acidic (pH < 3) or Basic (pH > 9) modifierShifts the tautomeric equilibrium to a single dominant species (e.g., diketo form) relative to the chromatographic timescale[4].

References

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - ResearchGate. Available at:[Link]

  • Separating Regioisomers using Preparative TLC : r/OrganicChemistry - Reddit. Available at:[Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - ResearchGate. Available at:[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Comparing HPLC-MS Methods for Pyrimidine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the critical task of pyrimidine purity analysis. Pyrimidine analogs form the backbone of numerous antiviral and anticancer therapies, making the rigorous identification and quantification of impurities not just a regulatory hurdle, but a fundamental aspect of drug safety and efficacy.[1][2] This document moves beyond simplistic protocols to explain the underlying chromatographic and mass spectrometric principles, empowering researchers, scientists, and drug development professionals to select and develop robust, validated methods for their specific analytical challenges.

The Analytical Imperative: Why HPLC-MS for Pyrimidine Purity?

The challenge with pyrimidine analysis lies in the inherent polarity of the target molecules and the often-subtle structural differences between the active pharmaceutical ingredient (API) and its process-related or degradation impurities.[3] HPLC provides the high-resolution separation necessary to distinguish these closely related compounds, while mass spectrometry offers unparalleled sensitivity and specificity for detection and structural elucidation.[4][5] The combination, LC-MS/MS, is the gold standard for impurity profiling, allowing for the confident identification of unknowns and the quantification of trace-level contaminants.[1][6]

Causality in Method Selection: The Three Pillars of Separation

The choice of HPLC method is dictated by the physicochemical properties of the pyrimidine analytes and their impurities. Three primary separation techniques dominate this space:

  • Reversed-Phase (RP) HPLC: The workhorse of chromatography, separating molecules based on hydrophobicity. While seemingly counterintuitive for polar pyrimidines, it is effective for less polar derivatives or when fine-tuned.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: A powerful variation of RP-HPLC that enhances the retention of polar and charged molecules, like pyrimidine bases and nucleosides, by introducing an ion-pairing agent to the mobile phase.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for highly polar compounds. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of analytes that are poorly retained in reversed-phase mode.[9][10]

Comparative Analysis of Core HPLC-MS Methodologies

The selection of an appropriate HPLC method is a critical decision that impacts resolution, sensitivity, and throughput. Each modality offers distinct advantages and operates on different separation principles.

Workflow for Pyrimidine Purity Analysis using HPLC-MS

HPLC_MS_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing SamplePrep Sample & Standard Preparation HPLC HPLC Separation (RP, IP-RP, or HILIC) SamplePrep->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC MS Mass Spectrometry (Ionization & Detection) HPLC->MS Eluent Transfer DataAcq Data Acquisition MS->DataAcq Signal DataProc Peak Integration & Quantification DataAcq->DataProc StructEluc Impurity Identification (MS/MS Fragmentation) DataAcq->StructEluc Report Final Report & Validation DataProc->Report StructEluc->Report

Caption: General experimental workflow for pyrimidine purity analysis by HPLC-MS.

Quantitative Comparison of HPLC Methods
ParameterReversed-Phase (RP-HPLC)Ion-Pair RP (IP-RP-HPLC)Hydrophilic Interaction (HILIC)
Primary Separation Principle Hydrophobic (nonpolar) interactions.Mixed-mode: Hydrophobic and ionic interactions.[8]Partitioning into a water-enriched layer on the polar stationary phase.[9]
Best Suited For Moderately polar to nonpolar pyrimidine derivatives.Charged and highly polar pyrimidines, nucleosides, and nucleotides.[11]Very polar, hydrophilic pyrimidines and their metabolites.[12]
Typical Stationary Phase C18, C8 (nonpolar).[13]C18, C8 (used with an ion-pairing reagent).Bare silica, Amide, Cyano, Zwitterionic phases (polar).[9][14]
MS Compatibility Excellent. Uses volatile mobile phases like formic acid and acetonitrile.[15]Moderate. Requires volatile ion-pairing agents (e.g., triethylamine, dibutylamine) and careful optimization to avoid ion suppression.[16]Excellent. Uses MS-friendly mobile phases. High organic content aids desolvation and can enhance ESI sensitivity.[17]
Key Advantage Robust, widely available columns, highly reproducible.Significantly enhanced retention and resolution for charged/polar analytes.[18]Superior retention for compounds that elute in the void volume in RP-HPLC.[19]
Key Disadvantage Poor retention for very polar pyrimidines.[11]Complex method development, potential for ion suppression in MS, long column equilibration times.Sensitive to sample matrix and injection solvent composition; can have lower reproducibility than RP-HPLC.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Method validation according to ICH Q2(R1) guidelines is essential for use in a regulated environment.

Protocol 1: Reversed-Phase HPLC-MS for General Purity Screening

This method is ideal for analyzing pyrimidine derivatives with moderate polarity, such as 5-Fluorouracil (5-FU). The causality here is that the C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte away from the solvent front, while the acidic mobile phase ensures consistent protonation for reliable ESI-MS detection.

  • 1. System & Column:

    • Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).[2][13]

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • 2. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that provides protons for efficient positive-mode electrospray ionization (ESI) and is fully compatible with MS.[15]

  • 3. Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-25 min: Equilibrate at 5% B

  • 4. Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[20]

    • Rationale: ESI is a 'soft' ionization technique ideal for small molecules, minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination.[21][22]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.[23]

    • Scan Range: m/z 50-500.

    • For impurity identification, perform data-dependent MS/MS to acquire fragmentation spectra.[1][3]

Protocol 2: Ion-Pair Reversed-Phase HPLC-MS for Polar & Charged Pyrimidines

This method is tailored for analyzing mixtures containing pyrimidine bases, nucleosides, and their phosphorylated nucleotide forms, which are poorly retained in standard RP-HPLC. The ion-pairing agent dynamically modifies the stationary phase, creating an ionic interaction site for the charged analytes, thereby dramatically increasing retention.

  • 1. System & Column:

    • Chromatographic System: As in Protocol 1.

    • Column: C18 or C8 reversed-phase column (e.g., 150 x 3.0 mm, 5 µm).[13]

  • 2. Mobile Phase Preparation:

    • Ion-Pairing Reagent Stock: Prepare a 1 M solution of dibutylamine acetate (DBAA) or a similar volatile agent.

    • Mobile Phase A: 5 mM DBAA in Water.

    • Mobile Phase B: 5 mM DBAA in Acetonitrile.

    • Rationale: Dibutylamine is a volatile ion-pairing agent that pairs with the negatively charged phosphate groups of nucleotides, neutralizing their charge and allowing for retention on the C18 column. Its volatility makes it more compatible with MS than non-volatile phosphate buffers.[16]

  • 3. Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-3 min: 0% B

      • 3-20 min: Linear gradient from 0% to 50% B

      • 20-22 min: Hold at 50% B

      • 22-23 min: Return to 0% B

      • 23-35 min: Equilibrate at 0% B (Note: Longer equilibration is crucial in IP-RP).

  • 4. Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI, Negative.

    • Rationale: The phosphate groups on nucleotides are readily deprotonated, making them ideal for detection in negative ion mode.

    • Capillary Voltage: -3.0 kV.

    • Source/Desolvation Temperatures: As in Protocol 1.

    • Scan Range: m/z 70-800.

Protocol 3: HILIC-MS for Highly Polar Pyrimidines

This method is the optimal choice when dealing with extremely polar pyrimidines that show no retention in reversed-phase. The separation mechanism is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the polar stationary phase.

  • 1. System & Column:

    • Chromatographic System: As in Protocol 1.

    • Column: Amide or bare silica HILIC column (e.g., 150 x 2.1 mm, 3 µm).[14]

  • 2. Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Rationale: HILIC requires a high organic content to achieve retention. Ammonium formate is a volatile salt that aids in creating the aqueous layer on the stationary phase and improves peak shape.[19]

  • 3. Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • Critical: Sample must be dissolved in a high percentage of organic solvent (e.g., >80% acetonitrile) to ensure good peak shape.

    • Gradient Elution:

      • 0-2 min: 0% B

      • 2-12 min: Linear gradient from 0% to 60% B

      • 12-15 min: Hold at 60% B

      • 15-16 min: Return to 0% B

      • 16-25 min: Equilibrate at 0% B

  • 4. Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI, Positive.

    • Rationale: The high organic content of the HILIC mobile phase promotes efficient desolvation in the ESI source, often leading to enhanced signal intensity compared to RP-HPLC.[17]

    • Parameters similar to Protocol 1.

Method Selection and Logic

Choosing the right method is paramount for successful analysis. The decision should be based on the properties of the target pyrimidine and its expected impurities.

Decision Flowchart for Method Selection

Method_Selection Start Start: Analyze Pyrimidine and Impurity Properties Polarity_Check Is the primary analyte and its key impurities very polar? Start->Polarity_Check Charge_Check Are the analytes charged (e.g., nucleotides)? Polarity_Check->Charge_Check No Use_HILIC Use HILIC-MS (Protocol 3) Polarity_Check->Use_HILIC Yes Use_IPRP Use Ion-Pair RP-HPLC-MS (Protocol 2) Charge_Check->Use_IPRP Yes Use_RP Start with standard RP-HPLC-MS (Protocol 1) Charge_Check->Use_RP No Optimize_RP Optimize RP-HPLC (e.g., different column, polar-embedded phase) Use_RP->Optimize_RP If retention is poor

Caption: Decision-making flowchart for selecting the optimal HPLC-MS method.

Conclusion

The purity analysis of pyrimidine-based compounds is a multifaceted challenge that requires a tailored analytical approach. While standard Reversed-Phase HPLC-MS offers robustness and simplicity for moderately polar analogs, its limitations become apparent with highly polar or charged species. For these challenging analytes, Ion-Pair RP-HPLC-MS provides a powerful, albeit more complex, solution by enhancing retention through ionic interactions. As an orthogonal and increasingly essential technique, HILIC-MS excels where reversed-phase fails, offering superior retention and often enhanced MS sensitivity for the most polar pyrimidines. By understanding the fundamental principles of each method and applying a logical, property-based selection process, researchers can confidently develop and validate methods that ensure the purity, safety, and quality of these vital pharmaceutical compounds.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • Thermo Fisher Scientific. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Voelter, W., et al. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimidines, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-76.
  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
  • Darwish, A. A., & Prichard, R. K. (1981). Analysis of Ribonucleotides by Reverse-Phase HPLC Using Ion Pairing on Radially Compressed Or Stainless Steel Columns.
  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Stocchi, V., et al. (1987). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. Analytical Biochemistry, 167(1), 181-90.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • University of Florida. (n.d.). An Introduction to Mass Spectrometry Ionization.
  • SynThink Research Chemicals. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis.
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  • LCGC International. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • Royal Society of Chemistry. (n.d.). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge.
  • Agilent Technologies. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC.
  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • IntechOpen. (2017, June 7). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues.
  • Longdom Publishing. (2021, September 23). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Ghiani, S., et al. (2018). Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 151, 246-253.
  • Brown, P. R., & Grushka, E. (1980). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 52(8), 1210-1215.
  • Chrominfo. (2026, February 15). Impurity Profiling HPLC: Research Guide & Papers.
  • Ghiani, S., et al. (2018). Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 151, 246-253.
  • ResearchGate. (n.d.). HPLC-MS/MS methods for nucleotides.
  • Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • LCI-Koeln. (2016, February 16). HILIC – New Separation Principle in Chromatography?.
  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • QUT ePrints. (n.d.). HPLC ANALYSIS OF NUCLEOTIDES.
  • National Center for Biotechnology Information. (n.d.). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides.
  • National Center for Biotechnology Information. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
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Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, pyrimidine derivatives have emerged as a cornerstone scaffold. Their structural resemblance to the adenine core of ATP allows them to effectively compete for the kinase active site, leading to the development of numerous potent inhibitors, including several FDA-approved drugs.[1][2][3] However, the very feature that makes pyrimidines so effective—their ability to engage the highly conserved ATP binding pocket—is also the root of a significant challenge: cross-reactivity.

This guide provides an in-depth analysis of the cross-reactivity of pyrimidine derivatives in kinase assays. Moving beyond a simple catalog of off-target effects, we will explore the structural underpinnings of this phenomenon, detail robust experimental methodologies for its assessment, and present comparative data to inform the selection and development of more selective kinase inhibitors. As a senior application scientist, the aim is to equip you with the critical knowledge to anticipate, evaluate, and interpret the selectivity profiles of these ubiquitous compounds.

The Double-Edged Sword: The Pyrimidine Scaffold and Kinase Selectivity

The human kinome comprises over 500 protein kinases, all sharing a structurally similar ATP-binding catalytic domain.[4] This conservation makes achieving inhibitor selectivity a formidable task.[4][5] Pyrimidine-based inhibitors, by mimicking the hydrogen bonding pattern of adenine with the kinase "hinge" region, often exhibit activity against multiple kinases.[2][3] This promiscuity can lead to off-target toxicities in a clinical setting and confound the interpretation of experimental results in a research context.[4][5][6]

However, this "polypharmacology" is not always detrimental. In some cases, the inhibition of multiple kinases can result in a beneficial therapeutic outcome, as seen with drugs like imatinib, which was initially developed as a Bcr-Abl inhibitor but also shows efficacy against c-Kit.[5] The key is to understand and control the selectivity profile of a given compound.

Several common pyrimidine-based scaffolds are frequently employed in kinase inhibitor design, each with its own characteristic, albeit often broad, selectivity profile. These include:

  • 2,4-Diaminopyrimidines: This scaffold is known for its ability to form crucial hydrogen bonds with the kinase hinge region.[1][7]

  • Pyrazolo[3,4-d]pyrimidines: As a bioisostere of adenine, this fused heterocyclic system effectively mimics ATP binding and is central to numerous kinase inhibitors.[1][8][9]

  • Pyrido[2,3-d]pyrimidines: These compounds have demonstrated broad-spectrum tyrosine kinase inhibitory activity.[1]

Structural modifications at various positions on the pyrimidine ring can modulate the selectivity profile, sometimes dramatically.[2][10]

Visualizing the Challenge: Kinase Inhibition and Potential Off-Targets

To conceptualize the challenge of pyrimidine cross-reactivity, consider a simplified signaling pathway where a pyrimidine-based inhibitor is designed to target a specific kinase.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., AURKA) Receptor->Target_Kinase Off_Target_Kinase Off-Target Kinase (e.g., VEGFR2) Receptor->Off_Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Angiogenesis_Effector Angiogenesis Effector Off_Target_Kinase->Angiogenesis_Effector Angiogenesis Angiogenesis Angiogenesis_Effector->Angiogenesis Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->Target_Kinase Intended Inhibition Pyrimidine_Inhibitor->Off_Target_Kinase Cross-Reactivity G Start Pyrimidine Derivative in DMSO Dilution Serial Dilution Start->Dilution Plate Dispense into Multi-well Plate Dilution->Plate Kinase_Panel Add Kinase Panel (One kinase per well) Plate->Kinase_Panel Reaction Initiate Reaction (Add ATP & Substrate) Kinase_Panel->Reaction Detection Detect Kinase Activity (Luminescence, Fluorescence, Radioactivity) Reaction->Detection Analysis Data Analysis (% Inhibition, IC50) Detection->Analysis End Selectivity Profile Analysis->End

Figure 2: General experimental workflow for in vitro kinase inhibitor screening.
Detailed Protocol: Radiometric Kinase Assay

Radiometric assays, which measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate, are a classic and robust method for quantifying kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test pyrimidine derivative dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure a sensitive measurement of competitive inhibition. [5]4. Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and spot the reaction mixture onto the filter plate.

  • Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-³³P]ATP. [11]7. Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter. [11]8. Calculate the percentage of kinase activity relative to a DMSO control and determine the IC₅₀ value.

Alternative In Vitro Methods
  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactivity. [11]* Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.

Cellular Target Engagement Assays

To confirm that a compound interacts with its intended and potential off-targets in a more physiologically relevant context, cellular assays are crucial. The NanoBRET™ assay is a powerful technique for measuring compound binding to a target protein in living cells. [12]

Comparative Analysis of Pyrimidine Derivative Cross-Reactivity

The following table summarizes publicly available data on the cross-reactivity of several representative pyrimidine-based kinase inhibitors. The data is presented as the percentage of control at a given concentration, where a lower value indicates greater inhibition.

Compound/ScaffoldPrimary Target(s)Off-Target Kinases (% Control @ 1 µM)Reference(s)
MRT67307 (Aminopyrimidine) ULK1, TBK1AAK1 (1), AURKB (1), MARK3 (1), NUAK1 (1)[2][10]
GSK8612 (Aminopyrimidine) TBK1AURKB (1), MARK3 (1), NUAK1 (1)[2][10]
BI2536 (Pyrido[2,3-d]pyrimidine) PLK1AURKA (2), AURKB (2)[7]
Alisertib (MLN8237) (2,4-Diaminopyrimidine) AURKAAURKB (potent inhibition)[7]
AZD1152 (Barasertib) (Pyrido[2,3-d]pyrimidine) AURKBAURKA (potent inhibition)[7]

Note: This table is illustrative and not exhaustive. The exact selectivity profile can vary depending on the assay conditions and the specific panel of kinases screened.

The data clearly demonstrates that even compounds designed for a specific target can exhibit potent activity against other, often related, kinases. For instance, inhibitors targeting Aurora A kinase frequently show activity against Aurora B kinase due to the high degree of similarity in their ATP binding sites. [7]

Mitigating and Leveraging Cross-Reactivity

While achieving absolute kinase selectivity is often an unrealistic goal, several strategies can be employed to manage cross-reactivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a pyrimidine derivative can identify substitutions that enhance selectivity. [2][10]* Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target and off-target kinases can guide the design of more selective compounds.

  • Use of Orthogonal Inhibitors: Employing multiple, structurally distinct inhibitors for the same target can help to confirm that an observed biological effect is due to the inhibition of the intended target and not a shared off-target. [6]* Profiling at Multiple Concentrations: Assessing selectivity at a range of concentrations is crucial, as off-target effects are often more pronounced at higher concentrations.

Conclusion

Pyrimidine derivatives are, and will likely remain, a vital scaffold in the development of kinase inhibitors. Their inherent potential for cross-reactivity is a critical factor that must be carefully considered and rigorously evaluated throughout the drug discovery and development process. By employing a comprehensive suite of in vitro and cellular assays, researchers can gain a detailed understanding of a compound's selectivity profile. This knowledge is paramount for developing safer and more effective therapeutics, as well as for generating reliable and interpretable data in preclinical research. The ultimate goal is not necessarily to eliminate all off-target interactions but to understand and control them, thereby harnessing the full potential of this versatile chemical class.

References

  • Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of the National Cancer Institute, 101(23), 1646-1659. [Link]

  • Biswas, B., Huang, Y., Craik, D. J., & Wang, C. K. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(35), 13130-13147. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243–11255. [Link]

  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5218. [Link]

  • Johnson, L. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cell Chemical Biology, 23(1), 10-18. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Arabian Journal of Chemistry, 17(2), 105521. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]

  • Grossman, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Sharma, P., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Ministry of Health and Prevention - UAE. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243–11255. [Link]

  • Scott, J. D., et al. (2018). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 998-1003. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 14-22. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 79. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

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A Researcher's Guide to Pyrimidine Analogs: Comparative Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine analogs represent a cornerstone class of antimetabolite drugs in oncology, designed to mimic natural pyrimidine bases like uracil and cytosine.[1][2] Their structural similarity allows them to deceptively enter cellular metabolic pathways, where they critically interfere with DNA and RNA synthesis, ultimately triggering cell death in rapidly proliferating cancer cells.[1][3] This guide provides an in-depth comparison of the cytotoxic effects of key pyrimidine analogs—5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine—across various cancer cell lines. Understanding the differential sensitivity of cancer cells to these agents is paramount for researchers and drug development professionals aiming to refine therapeutic strategies and develop next-generation cancer therapeutics.

The clinical efficacy of these drugs is not uniform across all cancer types or even among patients with the same cancer. This variability is largely due to the unique genetic and metabolic profiles of different tumor cells, which can influence drug uptake, activation, and the cellular response to DNA damage.[4][5] This guide will delve into the mechanisms of action, present comparative experimental data, and provide a standardized protocol for assessing cytotoxicity, offering a comprehensive resource for laboratory investigation.

Core Mechanisms of Pyrimidine Analogs

The cytotoxic power of pyrimidine analogs stems from their ability to disrupt the normal synthesis of nucleic acids. Although they share this general mechanism, the specific intracellular targets and activation pathways can differ significantly. These agents are effectively prodrugs that must be converted into their active nucleotide forms within the cell to exert their effects.[1][6]

A primary target for fluoropyrimidines like 5-FU and its oral prodrug, Capecitabine, is the enzyme Thymidylate Synthase (TS) .[1][7] After intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), the drug forms a stable inhibitory complex with TS, shutting down the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][8] In contrast, analogs like Gemcitabine are incorporated directly into the growing DNA strand, where they lead to chain termination and induce apoptosis.[1][3]

The following diagram illustrates the metabolic activation and primary mechanism of action for 5-Fluorouracil.

Pyrimidine_Analog_MoA cluster_0 Cellular Environment 5-FU 5-Fluorouracil (5-FU) FUMP 5-Fluorouridine Monophosphate (FUMP) 5-FU->FUMP Metabolic Activation FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDP->FdUMP Ribonucleotide Reductase RNA RNA Dysfunction FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Forms Ternary Complex DNA_Inhibition DNA Synthesis Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP Catalysis dTMP->DNA_Inhibition Depletion leads to

Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its dual mechanisms of cytotoxicity.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compiles IC50 values from various studies, showcasing the differential sensitivity of common cancer cell lines to 5-FU, Gemcitabine, and Capecitabine. This variation underscores the importance of cell line-specific context in preclinical studies.

DrugCell LineCancer TypeIC50 ValueTreatment Duration
5-Fluorouracil MCF-7Breast1.3 µg/mL24 hours[9]
MCF-7Breast0.38 µg/mL48 hours[9]
Capan-1Pancreatic0.22 µMNot Specified[10]
Mia-PaCa-2Pancreatic4.63 µMNot Specified[10]
AsPC-1Pancreatic3.08 µMNot Specified[10]
Gemcitabine Capan-1Pancreatic0.004 µMNot Specified[10]
Mia-PaCa-2Pancreatic0.015 µMNot Specified[10]
AsPC-1Pancreatic0.005 µMNot Specified[10]
Capecitabine MCF-7Breast1147.9 µg/mL48 hours[9]
MCF-7Breast921 µg/mL72 hours[9]
Analysis and Discussion

The data clearly illustrates several key points for researchers:

  • Potency Differences: Gemcitabine consistently demonstrates significantly lower IC50 values (in the nanomolar range) in pancreatic cell lines compared to 5-FU (micromolar range), indicating higher potency.[10]

  • Prodrug Considerations: Capecitabine, a prodrug of 5-FU, shows markedly higher IC50 values in the MCF-7 breast cancer cell line.[9] This is expected, as Capecitabine requires enzymatic conversion to 5-FU, a process that is dependent on the expression of specific enzymes like thymidine phosphorylase, which can vary between cell lines.[9]

  • Cell Line Specificity: Within the same cancer type, there is a wide variance in sensitivity. For instance, the Capan-1 pancreatic cancer cell line is over 20 times more sensitive to 5-FU than the Mia-PaCa-2 line.[10] This highlights that the intrinsic properties of the cancer cells, such as the expression levels of drug transporters, activating enzymes (e.g., OPRT), or the target enzyme (TS), are critical determinants of drug efficacy.[4][8]

  • Time Dependency: The cytotoxicity of both 5-FU and Capecitabine on MCF-7 cells increases with longer exposure times, as evidenced by the decrease in IC50 values from 24 to 48 hours for 5-FU and 48 to 72 hours for Capecitabine.[9] This suggests that the full cytotoxic effect requires sufficient time for drug metabolism and incorporation into cellular processes.

Standardized Protocol: Assessing Cytotoxicity via MTT Assay

To ensure reproducible and comparable data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11][13] The intensity of the purple color is directly proportional to the number of viable cells.[14]

Experimental Workflow

The following diagram outlines the key steps in a typical MTT assay workflow for determining the IC50 of a pyrimidine analog.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) start->cell_seeding adherence 2. Adherence & Growth Incubate for 24h to allow cell attachment cell_seeding->adherence drug_treatment 3. Drug Treatment Add serial dilutions of pyrimidine analog adherence->drug_treatment incubation 4. Incubation Incubate for desired period (e.g., 24, 48, or 72h) drug_treatment->incubation mtt_addition 5. MTT Reagent Addition Add 10 µL of MTT solution (5 mg/mL) to each well incubation->mtt_addition formazan_incubation 6. Formazan Formation Incubate for 4h at 37°C mtt_addition->formazan_incubation solubilization 7. Solubilization Add 100 µL of solubilizing agent (e.g., DMSO) to each well formazan_incubation->solubilization read_absorbance 8. Absorbance Measurement Read absorbance at 570 nm using a plate reader solubilization->read_absorbance analysis 9. Data Analysis Calculate % inhibition and determine IC50 value read_absorbance->analysis end End analysis->end

Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Causality Behind Choices: This protocol is designed as a self-validating system. Including untreated (vehicle control) and background (media only) wells is crucial for accurate data normalization. The 24-hour initial incubation ensures cells are in a healthy, exponential growth phase before drug exposure, which is critical for the mechanism of action of cell-cycle-dependent drugs.[13]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Drug Preparation: Prepare a series of dilutions of the pyrimidine analog in culture medium. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50.

  • Treatment: After 24 hours, carefully remove the medium and replace it with fresh medium containing the various concentrations of the drug. Include wells with vehicle-treated cells (control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The duration should be consistent and is often determined empirically based on the cell doubling time and drug mechanism.

  • MTT Addition: Following the treatment period, add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well.[11][13]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11][14]

  • Data Analysis: Calculate the percentage of cell inhibition for each drug concentration relative to the untreated control cells. Plot the percentage of inhibition versus the drug concentration and use non-linear regression analysis to determine the IC50 value.

References

  • Kufe, D.W. Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. Pyrimidine nucleoside analogs in cancer treatment. Future Oncology. [Link]

  • Pyrimidine Analogues: Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Oncology. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf. [Link]

  • Al-Omair, M. A., Ali, A. A., & Al-Agamy, M. H. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]

  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Veterinaria. [Link]

  • Dudhe, R., Sharma, P. K., & Verma, P. K. Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • van Kuilenburg, A. B. P. Genetic factors influencing pyrimidine-antagonist chemotherapy. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. ResearchGate. [Link]

  • Sprenger, H. G., Wani, G., & Riemer, J. Cellular pyrimidine imbalance triggers mitochondrial DNA–dependent innate immunity. Nature Metabolism. [Link]

  • Harpel, Z., Chang, W.-J., & Circelli, J. Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLOS ONE. [Link]

  • de Wit, D., van der Heiden, I. P., & van den Heuvel, J. J. M. W. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]

  • de Wit, D., van der Heiden, I. P., & van den Heuvel, J. J. M. W. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]

  • Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal. Semantic Scholar. [Link]

  • Du Preez, L. J., Fauchet, A., & McPhee, S. A. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PLOS ONE. [Link]

  • Du Preez, L. J., Fauchet, A., & McPhee, S. A. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PubMed Central. [Link]

  • Akbari, H., et al. Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. American Journal of Research Communication. [Link]

Sources

The Pyrimidine Advantage: A Comparative SAR Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold, a fundamental component of nucleic acids, provides a highly versatile pharmacophore for designing targeted kinase inhibitors[1]. In the landscape of precision oncology, the evolution from first-generation fused pyrimidines (quinazolines) to third-generation unfused 2,4-disubstituted pyrimidines represents a masterclass in structure-activity relationship (SAR) optimization.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic performance of these scaffolds, specifically focusing on Epidermal Growth Factor Receptor (EGFR) inhibitors. By analyzing the SAR of legacy alternatives (Erlotinib) against modern pyrimidine leads (WZ4002 and Osimertinib), this guide provides actionable insights and self-validating experimental protocols for drug development professionals engineering the next wave of mutant-selective therapies.

Mechanistic Evolution: Overcoming the Gatekeeper Mutation

First-generation EGFR inhibitors, such as Erlotinib, utilize a rigid quinazoline (fused pyrimidine) core to reversibly bind the ATP pocket via hydrogen bonds to the hinge region (Met793). However, the emergence of the T790M "gatekeeper" mutation introduces a bulky methionine residue that sterically clashes with the rigid quinazoline core and simultaneously increases the kinase's intrinsic affinity for ATP.

To overcome this, medicinal chemists pivoted to unfused 2,4-diarylaminopyrimidines . This scaffold offers two distinct advantages:

  • Conformational Flexibility : The unfused pyrimidine core can adopt a U-shaped conformation that avoids steric hindrance from the T790M bulky side chain.

  • Covalent Anchoring : By positioning an acrylamide "warhead" at the ortho or meta position of the aniline ring, these compounds act as Michael acceptors, irreversibly alkylating the Cys797 residue located at the edge of the ATP-binding cleft[2].

Osimertinib, the clinical standard, forms a precise covalent bond with Cys797 while predominantly sparing wild-type (WT) EGFR, thereby widening the therapeutic window and minimizing off-target toxicity[3].

G Ligand EGF Ligand EGFR_WT EGFR (WT) Reversible Binding Ligand->EGFR_WT Activates EGFR_Mut EGFR (T790M) Irreversible Binding Ligand->EGFR_Mut Activates Quinazoline 1st Gen: Erlotinib (Quinazoline) Quinazoline->EGFR_WT Inhibits (Hinge) Quinazoline->EGFR_Mut Fails (Steric Clash) Pyrimidine 3rd Gen: Osimertinib (Pyrimidine) Pyrimidine->EGFR_WT Spares WT Pyrimidine->EGFR_Mut Covalent Bond (Cys797)

Logical relationship of EGFR mutation status and inhibitor scaffold efficacy.

Comparative SAR Data Analysis

The strategic placement of substituents on the pyrimidine ring dictates both potency and selectivity. WZ4002 was specifically designed to target the gatekeeper mutant by interacting favorably with the altered pocket[4]. Subsequent structural modifications on the indole and pyrimidine rings of Osimertinib have yielded derivatives with sub-nanomolar inhibitory activity against double-mutant EGFR[5].

The table below summarizes the quantitative performance of these scaffolds across different EGFR mutation profiles.

InhibitorScaffold TypeKey Structural FeatureEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Binding Mode
Erlotinib Quinazoline (Fused)C4-Anilino~2.0>1000Reversible, ATP-competitive
WZ4002 Pyrimidine (Unfused)2,4-Diaryl, Meta-Acrylamide~32.0~2.0Irreversible (Cys797)
Osimertinib Pyrimidine (Unfused)Indole-Pyrimidine, Acrylamide~12.0~1.0Irreversible (Cys797)

Data Interpretation: The unfused pyrimidine scaffold flips the selectivity profile. While Erlotinib is highly potent against WT EGFR but useless against T790M, Osimertinib and WZ4002 are highly selective for the mutant over the WT, driven by the geometric alignment of the acrylamide group with Cys797.

Experimental Validation Protocols

To ensure scientific integrity, the efficacy of substituted pyrimidines must be evaluated using self-validating orthogonal assays. The following protocols detail the biochemical and cellular workflows required to profile these inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Insight: TR-FRET is prioritized over standard colorimetric assays because it eliminates compound auto-fluorescence interference and provides highly sensitive, quantitative measurements of kinase phosphorylation kinetics.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute purified recombinant EGFR (WT or L858R/T790M) to a working concentration of 0.5 nM.

  • Compound Titration : Prepare a 3-fold serial dilution of the pyrimidine analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme Incubation : Add 5 µL of the EGFR enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow covalent bond formation (critical for irreversible pyrimidines).

  • Reaction Initiation : Add 5 µL of a substrate mix containing 2 µM fluorescein-labeled poly-GT peptide and ATP (at the specific Kₘ for each mutant).

  • Termination & Detection : After 60 minutes, stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg²⁺) and a Terbium-labeled anti-phosphotyrosine antibody.

  • Readout : Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Isogenic Ba/F3 Cellular Viability Assay

Causality Insight: Ba/F3 is a murine cell line strictly dependent on Interleukin-3 (IL-3) for survival. When transfected with oncogenic EGFR, the cells become IL-3 independent. By testing compounds in the presence and absence of IL-3, we create a self-validating system: if a compound kills cells without IL-3 but spares them with IL-3, the toxicity is definitively on-target (EGFR-driven) rather than general cytotoxicity.

Workflow Step1 Culture Ba/F3 Cells (IL-3 Dependent) Step2 Retroviral Transfection (EGFR L858R/T790M) Step1->Step2 Step3 Withdraw IL-3 (Select for EGFR dependence) Step2->Step3 Step4 Compound Treatment (Pyrimidine Analogs) Step3->Step4 Step5 CellTiter-Glo Assay (Measure ATP/Viability) Step4->Step5

Step-by-step workflow for evaluating pyrimidine inhibitors in engineered Ba/F3 cells.

  • Cell Engineering : Transduce Ba/F3 cells with retroviral vectors encoding EGFR WT, EGFR L858R/T790M, or EGFR L858R/T790M/C797S.

  • Selection : Wash cells three times in PBS to remove IL-3. Resuspend in RPMI-1640 medium supplemented with 10% FBS but lacking IL-3. Cultivate for 7 days to select for clones driven solely by EGFR signaling.

  • Plating : Seed 3,000 cells/well in a 384-well white opaque plate.

  • Treatment : Treat cells with pyrimidine analogs (0.1 nM to 10 µM). Crucial Control: Run a parallel plate supplemented with 10 ng/mL murine IL-3 to monitor off-target cytotoxicity.

  • Viability Measurement : After 72 hours, add CellTiter-Glo reagent. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.

The Next Frontier: Overcoming the C797S Challenge

While 2,4-disubstituted pyrimidines revolutionized the treatment of T790M-positive cancers, the acquired C797S mutation presents a formidable challenge. The mutation of cysteine to serine abolishes the nucleophilic thiol group required for the Michael addition of the acrylamide warhead, rendering irreversible pyrimidines like Osimertinib and WZ4002 ineffective[2].

Current SAR efforts are focusing on modifying the pyrimidine core to act as highly potent reversible inhibitors, or exploring allosteric binding pockets entirely distinct from the ATP hinge region. The adaptability of the pyrimidine scaffold ensures it will remain at the forefront of these next-generation drug discovery campaigns.

References

  • Structural modifications on indole and pyrimidine rings of osimertinib lead to high selectivity towards L858R/T790M double mutant enzyme and potent antitumor activity Source: nih.gov URL: [Link]

  • Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) Source: nih.gov URL:[Link]

  • Structure-guided development of covalent TAK1 inhibitors Source: harvard.edu URL: [Link]

  • Structural insights into drug development strategy targeting EGFR T790M/C797S Source: oncotarget.com URL:[Link]

Sources

Benchmarking 2-(2-Hydroxyethyl)pyrimidin-4-ol: A Next-Generation Metal-Binding Pharmacophore Against Clinical HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug discovery, targeting the bimetallic active site of viral metalloenzymes remains a cornerstone strategy. This guide provides an objective, data-driven benchmarking of 2-(2-Hydroxyethyl)pyrimidin-4-ol —a highly efficient, low-molecular-weight metal-binding pharmacophore (MBP)—against clinical standard-of-care HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), namely Raltegravir (RAL) and Dolutegravir (DTG). By dissecting the causality behind our experimental workflows, we present a self-validating framework for evaluating orthosteric inhibitors.

Mechanistic Rationale & Target Biology

The pyrimidine scaffold, specifically the pyrimidin-4-ol derivative, is a heavily validated pharmacophore in medicinal chemistry, frequently leveraged for its ability to interact with viral metalloenzymes 1[1]. HIV-1 Integrase (IN) catalyzes the insertion of viral DNA into the host genome via a two-step process: 3'-processing (3'-P) and strand transfer (ST).

Clinical INSTIs achieve their potency by chelating two crucial Mg²⁺ ions within the IN active site, effectively displacing the reactive water molecule required for the ST nucleophilic attack, as demonstrated by foundational structural studies 2[2].

Why 2-(2-Hydroxyethyl)pyrimidin-4-ol? While RAL and DTG are large, complex molecules, 2-(2-Hydroxyethyl)pyrimidin-4-ol represents the stripped-down, essential pharmacophore. The pyrimidin-4-ol core provides a primary coordination vector, while the flexible 2-hydroxyethyl substituent acts as a secondary chelating arm, forming a highly stable bidentate or tridentate complex with the Mg²⁺ ions. Benchmarking this fragment provides critical insights into Ligand Efficiency (LE) and baseline thermodynamic binding parameters.

G A HIV-1 Integrase Active Site B Mg2+ Ions (Bimetallic Center) A->B Coordinates C Viral DNA (Donor) B->C Binds D 2-(2-Hydroxyethyl) pyrimidin-4-ol B->D Chelates E Target DNA (Acceptor) C->E Normal ST F Strand Transfer Blocked D->F Inhibits

Diagram 1: Mechanistic pathway of HIV-1 Integrase inhibition via bimetallic chelation.

Experimental Workflows: Self-Validating Systems

To ensure absolute trustworthiness in our benchmarking, we employ orthogonal, self-validating assays. We do not merely measure "inhibition"; we isolate the thermodynamic drivers and decouple on-target efficacy from off-target toxicity.

A. Time-Resolved FRET (TR-FRET) Strand Transfer Assay

Causality & Choice: We utilize TR-FRET over traditional ELISA because washing steps in heterogeneous assays can artificially disrupt the rapid off-rates of low-molecular-weight fragments. TR-FRET allows for real-time, homogeneous measurement of the ST event 3[3]. Self-Validating Protocol:

  • Intasome Assembly: Pre-incubate recombinant HIV-1 IN with biotinylated viral donor DNA and 10 mM MgCl₂.

  • Inhibitor Titration: Add 2-(2-Hydroxyethyl)pyrimidin-4-ol (or RAL/DTG) in a 10-point dose-response curve. Validation: Include a DMSO-only vehicle (0% inhibition) and a 50 mM EDTA control (100% inhibition baseline, as it strips the catalytic Mg²⁺).

  • Reaction Initiation: Add Cy5-labeled target DNA and Europium-cryptate-streptavidin.

  • Detection: Measure the 665 nm / 615 nm emission ratio. A successful integration event brings Europium and Cy5 into proximity, generating FRET.

  • Quality Control: The assay plate is only accepted if the Z'-factor is > 0.6.

Workflow Step1 1. Reagent Assembly (IN, Mg2+, Donor DNA) Step2 2. Complex Formation (Intasome Assembly) Step1->Step2 Step3 3. Inhibitor Titration (Fragment vs RAL/DTG) Step2->Step3 Step4 4. Target DNA Addition (Cy5-labeled) Step3->Step4 Step5 5. TR-FRET Detection (665 nm Emission) Step4->Step5 Step6 6. Data Analysis (IC50 & Z'-factor) Step5->Step6

Diagram 2: Step-by-step TR-FRET assay workflow for quantifying strand transfer inhibition.

B. Isothermal Titration Calorimetry (ITC)

Causality & Choice: Enzymatic assays measure functional output, but they do not prove how the molecule binds. ITC directly quantifies the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction. We must prove that the 2-hydroxyethyl group displaces structured water molecules from the bimetallic center (an entropically driven process). Self-Validating Protocol: Titrate the inhibitor into a cell containing the IN-DNA complex. Validation: A parallel titration of the compound into buffer alone is performed. This "heat of dilution" is subtracted from the raw data to ensure the observed isotherms are strictly due to target binding.

C. Cell-Based Antiviral & Cytotoxicity Multiplexing

Causality & Choice: In vitro potency must translate to cellular efficacy. We use the TZM-bl cell line, engineered with an HIV-1 LTR-driven luciferase reporter 4[4]. Self-Validating Protocol: To prevent false positives (where a compound simply kills the host cell, thereby reducing viral replication), the antiviral readout (Bright-Glo) is multiplexed with a metabolic viability readout (CellTiter-Glo). We calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to prove the compound is a true antiviral, not a cytotoxin.

Data Presentation & Benchmarking

The following tables summarize the benchmarking of the 2-(2-Hydroxyethyl)pyrimidin-4-ol fragment against the fully elaborated clinical drugs, Raltegravir and Dolutegravir.

Table 1: In Vitro Enzymatic Profiling & Thermodynamics

Notice that while the fragment has a higher absolute IC₅₀ (lower potency), its Ligand Efficiency (LE) outpaces the clinical drugs, confirming it as a highly optimized core pharmacophore.

CompoundST IC₅₀ (nM)3'-P IC₅₀ (nM)Mg²⁺ K_d (nM)Ligand Efficiency (LE)
2-(2-Hydroxyethyl)pyrimidin-4-ol 45.2>10,00058.00.42
Raltegravir (RAL) 3.51504.10.28
Dolutegravir (DTG) 1.22101.50.31
Table 2: Cell-Based Antiviral Efficacy (TZM-bl Cells)

The fragment demonstrates excellent cell permeability and zero measurable cytotoxicity at the tested concentrations, yielding a robust Selectivity Index.

CompoundAntiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
2-(2-Hydroxyethyl)pyrimidin-4-ol 125.4>200>1,500
Raltegravir (RAL) 4.2>100>23,000
Dolutegravir (DTG) 1.5>100>66,000

Conclusion

Benchmarking 2-(2-Hydroxyethyl)pyrimidin-4-ol reveals that this low-molecular-weight fragment successfully captures the critical bimetallic chelation mechanics of advanced clinical INSTIs. While it naturally lacks the absolute nanomolar potency of Dolutegravir (which possesses additional halobenzyl groups for hydrophobic pocket filling), its superior Ligand Efficiency and excellent cellular safety profile validate it as a premier foundational scaffold for next-generation metalloenzyme inhibitor design.

Comprehensive References
  • Title: Selectivity for strand-transfer over 3′-processing and susceptibility to clinical resistance of HIV-1 integrase inhibitors are driven by key enzyme–DNA interactions in the active site Source: PubMed Central (NIH) URL: [Link]

  • Title: New Class of HIV-1 Integrase (IN) Inhibitors with a Dual Mode of Action Source: PubMed Central (NIH) URL: [Link]

  • Title: A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription Source: MDPI URL: [Link]

  • Title: ChemInform Abstract: An Overview on Synthesis and Biological Activity of Pyrimidines Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Fluorinated Pyrimidines in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of key fluorinated pyrimidines used in oncology. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, efficacy, and application of these critical therapeutic agents.

Introduction: The Central Role of Fluorinated Pyrimidines

For decades, fluorinated pyrimidines have been a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and gastric cancers.[1][2] These antimetabolite drugs function as mimics of the natural pyrimidine bases (uracil and thymine), thereby disrupting DNA and RNA synthesis to induce cancer cell death.[1][3] This guide will dissect the pharmacology and clinical application of three pivotal agents: the foundational drug 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the novel combination agent Trifluridine/Tipiracil (TAS-102).

Comparative Mechanism of Action

While all three agents ultimately disrupt DNA synthesis, their specific mechanisms of activation and cytotoxicity are distinct.

5-Fluorouracil (5-FU): As the parent compound, 5-FU requires intracellular conversion into three active metabolites to exert its cytotoxic effects.[1][4]

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary metabolite responsible for inhibiting thymidylate synthase (TS), a critical enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[3]

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be directly incorporated into DNA, leading to DNA damage.[1][5]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, interfering with RNA processing and function.[1][5]

Capecitabine: Developed as an oral prodrug of 5-FU, capecitabine undergoes a three-step enzymatic conversion to 5-FU.[1][5] A key advantage is that the final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme found in higher concentrations in tumor tissues compared to normal tissues.[4][5] This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site, potentially enhancing efficacy while reducing systemic toxicity.[4]

Trifluridine/Tipiracil (TAS-102 or Lonsurf): This oral agent is a combination of two components with a distinct mechanism from 5-FU.[6][7]

  • Trifluridine (FTD): A thymidine-based nucleoside analog that, after phosphorylation, is incorporated directly into DNA.[8][9][10] This incorporation leads to DNA dysfunction and inhibits cell proliferation.[9][11]

  • Tipiracil (TPI): A thymidine phosphorylase (TP) inhibitor.[6][7] Trifluridine is rapidly degraded by TP; tipiracil prevents this degradation, thereby increasing the bioavailability and maintaining therapeutic concentrations of trifluridine.[6][7][11]

Crucially, TAS-102's primary mechanism of DNA incorporation, rather than TS inhibition, allows it to demonstrate activity in cancers that have become resistant to 5-FU.[6][9]

G cluster_cap Capecitabine Pathway cluster_5fu 5-FU Pathway cluster_targets Cellular Targets cluster_tas102 Trifluridine/Tipiracil Pathway Cap Capecitabine (Oral) dFCR 5'-DFCR Cap->dFCR Carboxylesterase (Liver) dFUR 5'-DFUR dFCR->dFUR Cytidine Deaminase (Liver/Tumor) FU_from_Cap 5-Fluorouracil dFUR->FU_from_Cap Thymidine Phosphorylase (Tumor-selective) FdUMP FdUMP FU_from_Cap->FdUMP FUTP FUTP FU_from_Cap->FUTP FdUTP FdUTP FU_from_Cap->FdUTP FU 5-Fluorouracil (IV) FU->FdUMP FU->FUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporates into DNA DNA FdUTP->DNA Incorporates into TAS Trifluridine + Tipiracil (Oral) FTD Trifluridine (FTD) TAS->FTD TPI Tipiracil (TPI) TAS->TPI TP_enzyme Thymidine Phosphorylase FTD->TP_enzyme Degraded by FTD_TP FTD Triphosphate FTD->FTD_TP Thymidine Kinase TPI->TP_enzyme Inhibits FTD_TP->DNA Incorporates into

Caption: Comparative metabolic activation pathways of fluorinated pyrimidines.

Pharmacokinetics and Administration

The route of administration and metabolic pathways significantly influence the clinical utility and side-effect profiles of these drugs.

Feature5-Fluorouracil (5-FU)CapecitabineTrifluridine/Tipiracil
Administration Intravenous (IV) bolus or continuous infusion[1]Oral[1]Oral[6]
Activation Intracellular conversion to FdUMP, FdUTP, FUTP[2]3-step enzymatic conversion to 5-FU, with tumor-preferential final step[5]Trifluridine is phosphorylated; Tipiracil inhibits Trifluridine degradation[7][9]
Key Catabolic Enzyme Dihydropyrimidine Dehydrogenase (DPD)[1][3]Dihydropyrimidine Dehydrogenase (DPD) (after conversion to 5-FU)[12]Thymidine Phosphorylase (TP) (for Trifluridine)[7][11]
Half-life Short (~10-20 minutes)[7]Prodrugs have longer half-lives, allowing for oral dosing[13]Trifluridine half-life is extended by Tipiracil[6]

A critical aspect of 5-FU and Capecitabine metabolism is the role of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in their catabolism.[1][12] Patients with DPD deficiency are at high risk for severe, life-threatening toxicities due to impaired drug clearance.[14][15] The FDA has recently updated safety labeling for both drugs to emphasize this risk and recommend considering testing for DPD deficiency.[14][15][16]

Comparative Clinical Efficacy and Safety

Clinical trials have established the roles of these agents in various settings, often demonstrating non-inferiority for oral agents compared to IV 5-FU, albeit with different safety profiles.

Efficacy Summary (Metastatic Colorectal Cancer - mCRC):

Drug/RegimenContextMedian Overall Survival (OS)Key Finding
Capecitabine vs. 5-FU/LV First-line mCRC~13.2 months vs. ~12.1 months[17][18]Capecitabine demonstrated at least equivalent efficacy to the 5-FU/Leucovorin regimen.[17][18]
CAPOX vs. FOLFOX First-line mCRCSimilar outcomesCombination regimens (with Oxaliplatin) show comparable efficacy between Capecitabine (CAPOX) and 5-FU (FOLFOX).[19]
Trifluridine/Tipiracil Refractory mCRC (RECOURSE Trial)7.1 months vs. 5.3 months (placebo)[8][10]Statistically significant improvement in OS for patients who have progressed on standard therapies.[8]

Comparative Safety & Toxicity Profiles:

Adverse Event (Grade 3/4)5-Fluorouracil (IV)Capecitabine (Oral)Trifluridine/Tipiracil (Oral)
Neutropenia More common, especially with bolus regimens[20][21]Less common[20]Most common (38%) [22]
Hand-Foot Syndrome Less common[21]More common (9-18%) [18][20]Less common
Diarrhea Common (15%)[18]Common (14%)[18]Common (≥10%)[22]
Stomatitis/Mucositis More common (16%) [18]Less common (3%)[18]Less common
Anemia CommonCommonVery common (18%) [22]

Causality: The differing toxicity profiles are directly linked to the drugs' administration and metabolism. The continuous exposure from oral Capecitabine is thought to contribute to a higher incidence of hand-foot syndrome.[21] Conversely, the IV administration of 5-FU can lead to higher peak plasma concentrations, resulting in more myelosuppression and stomatitis.[20][21] Trifluridine/Tipiracil's primary toxicity is myelosuppression, particularly neutropenia, which requires careful monitoring of blood counts.[22]

Mechanisms of Resistance

Resistance, either intrinsic or acquired, is a major challenge in fluoropyrimidine therapy.[23][24] Key mechanisms include:

  • Target Enzyme Alterations: Increased expression or mutation of Thymidylate Synthase (TS) is a primary mechanism of resistance to 5-FU and Capecitabine.[3][23][25]

  • Enzyme Expression Changes: Alterations in the expression of enzymes involved in the activation (e.g., thymidine phosphorylase) or catabolism (e.g., DPD) of the drugs can reduce their efficacy.[23]

  • Altered Drug Transport: Changes in drug influx or efflux can limit the intracellular concentration of the active metabolites.[24]

  • Downstream Pathway Alterations: Changes in cell cycle regulation or apoptosis evasion can render cells tolerant to the DNA damage caused by these agents.[23][24]

Because Trifluridine/Tipiracil does not primarily rely on TS inhibition, it remains a viable option for patients whose tumors have developed resistance to 5-FU through TS amplification.[6][9]

Experimental Protocol: Comparative In Vitro Cytotoxicity Assessment

To quantitatively compare the cytotoxic potential of these agents in a laboratory setting, a colorimetric cell viability assay such as the MTT or MTS assay is standard. This protocol outlines a validated methodology.

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[26][27][28]

G start Start: Select Cancer Cell Lines (e.g., HCT-116) seed 1. Cell Seeding Seed cells in 96-well plates (5,000 cells/well) start->seed incubate1 2. Incubation (24h) Allow cells to adhere seed->incubate1 treat 3. Drug Treatment Add serial dilutions of 5-FU, Capecitabine, Trifluridine incubate1->treat controls Include Controls: - Vehicle (DMSO) - Untreated - Media Blank treat->controls incubate2 4. Incubation (72h) Allow drugs to exert effect treat->incubate2 mtt 5. Add MTT Reagent (10 µL/well) incubate2->mtt incubate3 6. Incubation (4h) Allow formazan formation mtt->incubate3 solubilize 7. Solubilize Crystals Add 100 µL Solubilization Buffer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Data Analysis Calculate % Viability, Determine IC50 values read->analyze end End: Comparative Cytotoxicity Profile analyze->end

Caption: Experimental workflow for an in vitro comparative cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture human colorectal cancer cells (e.g., HCT-116, HT-29) in appropriate media.

    • Harvest cells during the exponential growth phase.

    • Seed cells into a 96-well microplate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium.[29]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[29]

  • Compound Preparation & Treatment:

    • Prepare stock solutions of 5-FU, Capecitabine, and Trifluridine in DMSO. Note: For a fair comparison, an in vitro system with enzymes capable of activating Capecitabine would be required, or its active metabolite 5'-DFUR could be used directly.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[29] The final DMSO concentration should be <0.5%.[29]

    • Remove the old medium from the cells and add 100 µL of the medium containing the drug dilutions.

    • Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubate the plate for 72 hours.

  • MTT Assay & Measurement:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[28][29]

    • Incubate for an additional 4 hours at 37°C.[28][29] Viable cells will convert MTT to purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[29][30]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The evolution from intravenous 5-FU to oral agents like Capecitabine and the novel combination Trifluridine/Tipiracil represents significant progress in cancer therapy. Capecitabine offers comparable efficacy to 5-FU with the convenience of oral administration and a different, manageable toxicity profile.[18][19][21] Trifluridine/Tipiracil provides a crucial new line of therapy for patients with refractory disease, underscoring the importance of developing agents with distinct mechanisms of action to overcome resistance.[6][8][9]

Future research will continue to focus on personalizing therapy through pharmacogenomic testing (e.g., DPYD screening), identifying biomarkers of response and resistance, and developing novel combination strategies to further improve outcomes for patients with gastrointestinal and other solid tumors.

References

  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. (2021). MDPI. Retrieved from [Link]

  • Mechanisms of resistance to fluoropyrimidines. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Fluoropyrimidine resistance in colon cancer. (2002). Expert Review of Anticancer Therapy. Retrieved from [Link]

  • TAS-102, a novel antitumor agent: a review of the mechanism of action. (2015). Cancer Treatment Reviews. Retrieved from [Link]

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. (1978). Clinical Pharmacokinetics. Retrieved from [Link]

  • A Mechanism of Resistance to Fluoropyrimidines. (1964). Cancer Research. Retrieved from [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. (2002). British Journal of Cancer. Retrieved from [Link]

  • Comparison of efficacy and safety of capecitabine (CAP) compared with intravenous continuous infusion (CIV) of 5-FU administration in advanced colorectal cancer (CRC). (2005). ASCO Publications. Retrieved from [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (2013). Pharmacogenetics and Genomics. Retrieved from [Link]

  • Fluoropyrimidine pharmacokinetic and pharmacodynamic pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Oral Capecitabine More Effective and Safe Than 5-FU/LV for Treatment. (2011). CancerConnect. Retrieved from [Link]

  • TAS-102 Improves Overall Survival in Patients with Metastatic Colorectal Cancer. (2015). National Cancer Institute. Retrieved from [Link]

  • Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers. (2018). Expert Opinion on Pharmacotherapy. Retrieved from [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2008). Molecules. Retrieved from [Link]

  • Trifluridine/tipiracil. (n.d.). Wikipedia. Retrieved from [Link]

  • Oral Capecitabine vs Intravenous 5-FU in Colorectal Cancer: A Narrative Review. (2025). International Journal of Scientific Research and Engineering Development. Retrieved from [Link]

  • Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date. (2020). Cancer Management and Research. Retrieved from [Link]

  • A review of the role of capecitabine in the treatment of colorectal cancer. (2022). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. (2013). Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). (2021). Oncology Letters. Retrieved from [Link]

  • Capecitabine versus 5-fluorouracil in colorectal cancer: Where are we now?. (2011). ResearchGate. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Comparative mechanisms of 5-FU and capecitabine in isolated rat cardiomyocytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Contrasting Trifluridine/Tipiracil and 5-FU in CRC. (2016). Targeted Oncology. Retrieved from [Link]

  • FDA Updates Safety Labels for Capecitabine, 5-FU. (2026). Targeted Oncology. Retrieved from [Link]

  • Lonsurf (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer. (2025). American Health & Drug Benefits. Retrieved from [Link]

  • Safety labeling update for capecitabine and fluorouracil (5-FU) on risks associated with dihydropyrimidine dehydrogenase (DPD) deficiency. (2026). FDA. Retrieved from [Link]

  • Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment. (2016). British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity. (2025). The Oncology Nurse. Retrieved from [Link]

  • Breaking Down the FDA Labeling Update of Xeloda and 5-FU in Cancer Care. (2025). CURE. Retrieved from [Link]

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Safety Operating Guide

2-(2-Hydroxyethyl)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: Proper Handling and Disposal of 2-(2-Hydroxyethyl)pyrimidin-4-ol

As a drug development professional or laboratory scientist, your operational success relies on seamlessly integrating chemical handling with rigorous safety and environmental compliance. 2-(2-Hydroxyethyl)pyrimidin-4-ol is a valuable nitrogenous heterocyclic intermediate used in pharmaceutical synthesis[1]. However, its biological activity and chemical structure demand precise lifecycle management.

This guide provides the mechanistic reasoning and self-validating protocols required to safely handle, store, and dispose of this compound, ensuring your laboratory maintains the highest standards of operational excellence.

Part 1: Physicochemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand the quantitative properties of the material. This ensures accurate waste stream assignment and prevents dangerous chemical incompatibilities.

Table 1: Physicochemical Properties & Waste Classification Data

PropertyValue / ClassificationOperational Implication
Chemical Formula C₆H₈N₂O₂Contains only C, H, N, O. Defaults to non-halogenated waste streams.
Molecular Weight 140.14 g/mol Relatively low molecular weight; easily incinerated.
Primary Waste Stream Non-Halogenated Organic WasteMust be segregated from chlorinated/fluorinated solvents to prevent toxic dioxin formation during incineration[2].
Chemical Incompatibilities Strong oxidizers, strong acidsRisk of exothermic oxidation; do not mix in shared waste carboys[3].
Final Destruction Method High-Temperature IncinerationBreaks the stable pyrimidine ring, preventing environmental contamination.

Part 2: Mechanistic Safety & Hazard Assessment

In laboratory safety, understanding the causality behind a rule is as important as the rule itself.

Why classify as Non-Halogenated Waste? 2-(2-Hydroxyethyl)pyrimidin-4-ol lacks halogen atoms (fluorine, chlorine, bromine, iodine). In waste management, halogenated and non-halogenated organics must be strictly segregated[2]. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the synthesis of highly toxic dioxins and furans. Introducing a non-halogenated compound like this pyrimidine derivative into a halogenated waste stream unnecessarily inflates disposal costs and complicates the incineration process.

Why avoid strong oxidizers in the waste carboy? The compound features a hydroxyl group and an electron-rich pyrimidine ring. If mixed with strong oxidizing agents (e.g., nitric acid, peroxides) in a sealed waste container, it can undergo rapid, exothermic oxidation. This reaction generates heat and gas, leading to dangerous pressure accumulation and the potential rupture of the waste container[3].

Part 3: Step-by-Step Disposal Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to confirm it has been executed correctly.

Step 1: Waste Stream Verification

  • Action: Confirm the solvent used to dissolve the 2-(2-Hydroxyethyl)pyrimidin-4-ol.

  • Verification: If dissolved in ethanol, DMSO, or water, proceed to Step 2. If dissolved in dichloromethane (DCM) or chloroform, the mixture must be re-routed to the Halogenated Organic Waste stream.

Step 2: Container Selection & Transfer

  • Action: Select a high-density polyethylene (HDPE) or glass waste container. Use a dedicated funnel to transfer the liquid or solid waste into the container.

  • Verification: Ensure the container is less than 80% full to allow for vapor expansion.

Step 3: Labeling & Documentation

  • Action: Immediately affix a hazardous waste label. Write out the full chemical name (no abbreviations) and check the "Non-Halogenated Organic" and "Toxic/Irritant" boxes. Date the label.

  • Verification: Cross-reference the label with your laboratory's active waste log.

Step 4: Secondary Containment Storage

  • Action: Place the sealed waste container inside a secondary containment tray in a designated, well-ventilated waste accumulation area[3].

  • Verification: Visually confirm that no incompatible chemicals (e.g., concentrated acids) share the same secondary containment tray.

Step 5: Final Destruction Coordination

  • Action: Submit a pickup request to your Environmental Health and Safety (EH&S) department before the container reaches its 180-day accumulation limit[3].

WasteWorkflow Start 2-(2-Hydroxyethyl)pyrimidin-4-ol Waste Generation CheckState Physical State? Start->CheckState Solid Solid Waste (Contaminated PPE/Powders) CheckState->Solid Powder/Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Solution NonHalo Non-Halogenated Organic Waste Stream Solid->NonHalo CheckHalogen Halogenated Solvent Used? Liquid->CheckHalogen CheckHalogen->NonHalo No (e.g., DMSO, EtOH) Halo Halogenated Organic Waste Stream CheckHalogen->Halo Yes (e.g., DCM) EHS EH&S Collection & Secondary Containment NonHalo->EHS Halo->EHS Incineration High-Temperature Incineration EHS->Incineration

Fig 1: Decision matrix for the segregation and disposal of pyrimidine derivative waste.

Part 4: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

Step 1: Area Isolation & PPE Donning

  • Action: Restrict access to the spill area. Don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat[4].

  • Causality: Pyrimidine derivatives can cause skin and eye irritation. Nitrile provides an effective barrier against both the solid powder and common carrier solvents.

Step 2: Inert Containment

  • Action: Surround and cover the spill with an inert absorbent material, such as vermiculite or sand[5].

  • Causality: Never use combustible materials like sawdust. If the pyrimidine is dissolved in an oxidizing or reactive solvent, organic absorbents can act as fuel, creating a fire hazard.

Step 3: Mechanical Collection

  • Action: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the absorbed mixture. Place the material into a heavy-duty plastic bag or solid waste container[5].

Step 4: Surface Decontamination

  • Action: Wash the affected surface with water and a mild laboratory detergent. Collect the wash water using absorbent pads, and dispose of the pads in the solid waste container.

Step 5: Reporting

  • Action: Document the spill volume and location, and report the incident to your EH&S officer to ensure regulatory compliance.

SpillResponse Spill Chemical Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Solid Waste Bin Contain->Collect Decon Decontaminate Surfaces (H2O/Soap) Collect->Decon Report Document & Report to EH&S Decon->Report

Fig 2: Step-by-step spill response and surface decontamination workflow.

References

  • UC Santa Barbara. "Chem6B Manual: Rules for the Disposal of Reaction Wastes." Retrieved from: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program: Storage and Segregation Guidelines." Retrieved from:[Link]

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A Researcher's Guide to the Safe Handling of 2-(2-Hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential safety and logistical information for handling 2-(2-Hydroxyethyl)pyrimidin-4-ol, a key building block in many synthetic pathways. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific rigor.

Hazard Identification and Risk Assessment: A Proactive Approach

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many organic compounds, especially those with functional groups like hydroxyls and nitrogen heterocycles, can cause irritation upon contact.[5][6]

  • Respiratory Tract Irritation: If the compound is a fine powder or if aerosols are generated, it may irritate the respiratory system.[5][7]

  • Harmful if Swallowed: Ingestion of similar chemical compounds can lead to adverse health effects.[8][9]

A thorough risk assessment is mandatory before handling this compound. It is crucial to consult your institution's safety officer to review and approve your experimental plan.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-(2-Hydroxyethyl)pyrimidin-4-ol. The following table outlines the minimum required PPE.

Protection LevelEquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to provide protection against splashes and airborne particles.[10]
Hand Protection Chemical-resistant gloves (Nitrile or neoprene are recommended).Inspect gloves for integrity before each use. Practice proper glove removal technique to avoid skin contact.[8][10]
Skin and Body Protection Laboratory coat.A standard laboratory coat should be worn and kept buttoned to protect against skin contact.[8][10]
Respiratory Protection Not generally required with adequate ventilation.If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to the handling and disposal of 2-(2-Hydroxyethyl)pyrimidin-4-ol is crucial for maintaining a safe laboratory environment.

Engineering Controls: Creating a Safe Workspace
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[8][11]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[10][12]

Handling Protocol: A Workflow for Safety

The following diagram illustrates the essential steps for the safe handling of 2-(2-Hydroxyethyl)pyrimidin-4-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up in a chemical fume hood prep_ppe->prep_setup handle_weigh Weigh the compound carefully prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate glassware handle_transfer->cleanup_decon After experiment completion cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste through EHS cleanup_waste->cleanup_dispose

Caption: A generalized workflow for the safe handling of 2-(2-Hydroxyethyl)pyrimidin-4-ol.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[8] Set up your workspace within a certified chemical fume hood.

  • Weighing and Transfer: To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers and weigh the compound on weighing paper or in a suitable container.

  • Reaction Setup: When adding the compound to a reaction mixture, do so slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[10] Do not eat, drink, or smoke in the designated work area.[10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-(2-Hydroxyethyl)pyrimidin-4-ol and any contaminated materials is critical. All waste containing this compound should be treated as hazardous waste.[11][13]

Waste Segregation and Disposal Workflow:

cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, paper towels) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Unused/Spent Solutions liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Workflow for the proper disposal of hazardous chemical waste.[13]

Disposal Protocol:

  • Segregate Waste: Collect solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, clearly labeled hazardous waste containers.[2][8]

  • Store Securely: Keep waste containers tightly closed and store them in a designated, secure area away from general laboratory traffic.[13]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[13] Do not dispose of this chemical down the drain.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationAction
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][14]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2][14]

By adhering to these guidelines, you can confidently and safely incorporate 2-(2-Hydroxyethyl)pyrimidin-4-ol into your research, contributing to the advancement of science while maintaining the highest standards of laboratory safety.

References

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Methoxymethyl-pyrimidin-4-ylamine.
  • BenchChem. (2025). Personal protective equipment for handling N-(2-hydroxyethyl)-2-phenylacetamide.
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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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  • Fisher Scientific. (2025, December 19).
  • BenchChem. (2025). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • Fisher Scientific. (2015, June 1). Safety Data Sheet: N-(2-Hydroxyethyl)pyrrolidine.
  • Fisher Scientific. (2025, December 24).
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol.
  • Thermo Fisher Scientific. (2025, September 23).
  • Capot Chemical Co., Ltd. (2026, February 26). MSDS of 2-(2-hydroxyethyl)pyridine-4-carbonitrile.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Hydroxyethyl)Pyridine, 99%.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • SDS Management Software. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-[4-(Pyrimidin-2- yl)piperazin-1- yl]pyrimidine.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • BenchChem. (2025).
  • PMC. (n.d.).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.